3-Bromo-4-chlorobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUWZGYYJAZCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681819 | |
| Record name | 3-Bromo-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-22-9 | |
| Record name | 3-Bromo-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-chlorobenzamide chemical properties
An In-depth Technical Guide to 3-Bromo-4-chlorobenzamide: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of this compound. The strategic placement of bromine and chlorine atoms on the benzamide scaffold makes this compound a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.
Core Chemical and Physical Properties
This compound is a halogenated aromatic amide. Its physicochemical properties are foundational to its handling, reactivity, and application in synthetic chemistry. While experimental data for some properties like melting and boiling points are not widely published, key computed and known data are summarized below.
| Property | Value | Source |
| CAS Number | 791137-22-9 | [1][2] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| Exact Mass | 232.92400 Da | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | [3] |
| Polar Surface Area (PSA) | 44.08 Ų | [1] |
| LogP (octanol/water) | 3.08560 | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 3-Bromo-4-chlorobenzoic acid, which is commercially available.[4] The transformation involves the activation of the carboxylic acid followed by amidation.
Proposed Synthetic Workflow
The most common and efficient method for converting a carboxylic acid to a primary amide is through an acyl chloride intermediate.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol: Two-Step Synthesis from 3-Bromo-4-chlorobenzoic acid
This protocol is based on well-established methods for amide synthesis from carboxylic acids.[5]
Part 1: Synthesis of 3-Bromo-4-chlorobenzoyl chloride [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-4-chlorobenzoyl chloride, an oily or solid residue, can be used in the next step without further purification.
Part 2: Synthesis of this compound
-
Reaction Setup: In a separate flask, cool concentrated ammonium hydroxide (NH₄OH) in an ice bath.
-
Reaction Execution: Slowly add the crude 3-Bromo-4-chlorobenzoyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. The addition should be controlled to maintain a low temperature. A precipitate of this compound will form immediately.
-
Workup and Purification:
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any ammonium salts.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic proton signals would be anticipated. The protons of the -NH₂ group would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carbonyl carbon (C=O) typically in the range of 165-175 ppm, and six for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:
-
N-H stretching vibrations of the primary amide group, appearing as two bands in the region of 3100-3500 cm⁻¹.
-
A strong C=O (Amide I) stretching band around 1640-1680 cm⁻¹.[12]
-
An N-H bending (Amide II) band near 1600 cm⁻¹.[12]
-
C-Br and C-Cl stretching vibrations in the fingerprint region (< 1000 cm⁻¹).
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[12] This unique pattern is a powerful tool for confirming the presence of both halogens in the molecule.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its functional groups: the amide, the aromatic ring, and the two halogen substituents. This combination makes it a versatile building block for creating diverse molecular architectures.
Core Reactivity
-
Amide Group: The amide functionality can participate in hydrogen bonding, which is crucial for binding to biological targets. It is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
Aromatic Halogens: The bromine atom is particularly useful as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[13][14] This allows for the introduction of a wide range of substituents at the 3-position, enabling extensive Structure-Activity Relationship (SAR) studies. The chlorine atom is less reactive in such couplings but contributes to the overall electronic properties and can also be a site for nucleophilic aromatic substitution under specific conditions.
Potential Applications
The benzamide scaffold is a well-established pharmacophore in medicinal chemistry.[13][15] Halogenated benzamides, in particular, are key intermediates in the synthesis of various therapeutic agents.
Caption: Role of this compound as a versatile synthetic intermediate.
-
Kinase Inhibitors: The benzamide core is present in numerous kinase inhibitors used in cancer therapy.[15] By performing a Suzuki-Miyaura coupling at the bromine position, novel aryl or heteroaryl groups can be introduced to target the ATP-binding site of various kinases.[13]
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are another class of anticancer agents where the benzamide scaffold is prevalent.[13] The ability to functionalize this compound makes it a valuable starting point for novel PARP inhibitors.
-
Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial properties.[15] Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.[13]
Safety and Handling
As a hazardous chemical, this compound must be handled with appropriate safety precautions.
-
Hazards Identification: The compound is harmful if swallowed, in contact with skin, or inhaled.[1] It may cause skin, eye, and respiratory irritation.[16][17]
-
Handling:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
If dust is generated, a NIOSH-approved respirator should be used.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of water while removing contaminated clothing.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Conclusion
This compound is a strategically functionalized molecule with significant potential as an intermediate in synthetic and medicinal chemistry. Its primary value lies in the differential reactivity of its halogen atoms, particularly the bromine, which serves as a versatile handle for cross-coupling reactions. This allows for the systematic development of novel compounds for evaluation as potential kinase inhibitors, PARP inhibitors, and antimicrobial agents. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. This compound | CAS#:791137-22-9 | Chemsrc [chemsrc.com]
- 2. This compound | 791137-22-9 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-4-chlorobenzoyl chloride [oakwoodchemical.com]
- 7. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [m.chemicalbook.com]
- 8. 3-CHLOROBENZAMIDE(618-48-4) 13C NMR spectrum [chemicalbook.com]
- 9. 3-Chlorobenzamide [webbook.nist.gov]
- 10. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 11. 3-CHLOROBENZAMIDE(618-48-4) IR Spectrum [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzamide is a halogenated aromatic amide of significant interest in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern on the benzene ring provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The bromine and chlorine atoms offer distinct sites for further chemical modification, making it a versatile building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its potential applications.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below, providing a critical baseline for its application in research and development.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 791137-22-9 | [1] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| Melting Point | 143-145 °C | [2] |
| Boiling Point (Predicted) | 307.2 ± 32.0 °C | [2] |
| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 15.09 ± 0.50 | [2] |
Solubility Profile: A Predictive Analysis
While specific experimental solubility data for this compound is not extensively documented, a qualitative understanding of its solubility can be inferred from its structural features and by drawing parallels with the well-studied analogue, benzamide. The principle of "like dissolves like" is paramount in predicting solubility behavior.
This compound is a moderately polar molecule. The amide functional group (-CONH₂) is capable of both hydrogen bond donation and acceptance, contributing to its solubility in polar solvents. The aromatic ring, however, introduces a hydrophobic character. The presence of bromine and chlorine atoms further influences polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in these solvents due to the potential for hydrogen bonding between the amide group of this compound and the hydroxyl group of the solvent. Studies on benzamide have shown it to be highly soluble in methanol and ethanol.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Favorable solubility is also expected in these solvents. They can act as hydrogen bond acceptors for the amide protons and effectively solvate the molecule. Benzamide exhibits good solubility in acetone.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted in nonpolar solvents. The energy required to overcome the intermolecular forces within the crystal lattice of this compound is not sufficiently compensated by the weaker van der Waals interactions with these solvents.
-
Aqueous Solubility: Due to the hydrophobic nature of the substituted benzene ring, limited solubility in water is expected.
Experimental Determination of Solubility: A Standard Protocol
To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a prepared calibration curve.
Caption: Workflow for experimental solubility determination.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-4-chlorobenzoic acid. This involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
Step 1: Synthesis of 3-Bromo-4-chlorobenzoyl chloride
The carboxylic acid is activated by conversion to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Amidation of 3-Bromo-4-chlorobenzoyl chloride
The resulting 3-bromo-4-chlorobenzoyl chloride is then reacted with an ammonia source to form the final amide product.
Protocol 2: Synthesis of this compound via Amidation
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromo-4-chlorobenzoyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Ammonia Addition: While stirring vigorously, slowly add a source of ammonia. This can be in the form of concentrated aqueous ammonium hydroxide or by bubbling anhydrous ammonia gas through the solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting acyl chloride.
-
Work-up: Once the reaction is complete, if aqueous ammonia was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess ammonia), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene) to obtain a crystalline solid.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The two amide protons are expected to appear as a broad singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the four substituted aromatic carbons, and the two unsubstituted aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and amide substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a powerful tool for identifying the functional groups present. Key characteristic absorptions are expected for:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the primary amide.
-
C=O stretching (Amide I band): A strong absorption around 1660 cm⁻¹.
-
N-H bending (Amide II band): An absorption around 1600 cm⁻¹.
-
C-N stretching: An absorption around 1400 cm⁻¹.
-
C-Br and C-Cl stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (234.48 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion peak will be observed. Fragmentation patterns would likely involve the loss of the amide group and halogen atoms.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[1] Avoid generating dust. Store in a tightly closed container in a dry and cool place.[1]
Applications in Drug Development
Halogenated benzamides are a class of compounds with significant importance in medicinal chemistry. The presence and position of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, is a versatile handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Conclusion
This compound is a key chemical intermediate with a well-defined set of physical and chemical properties that make it a valuable tool for researchers in drug discovery and organic synthesis. This guide has provided a comprehensive overview of its known and predicted characteristics, along with detailed protocols for its synthesis and characterization. A thorough understanding of these properties is fundamental to its effective application in the development of novel chemical entities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
3-Bromo-4-chlorobenzamide solubility in different solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic amide whose utility in medicinal chemistry and materials science is predicated on its handling and reactivity, both of which are fundamentally governed by its solubility characteristics. As a synthetic intermediate, its solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. An understanding of its behavior in various solvents is, therefore, not merely academic but a critical prerequisite for efficient and successful process development.
This guide serves as a comprehensive technical resource on the solubility of this compound. Moving beyond a simple data sheet, it delves into the physicochemical principles that govern its solubility, provides a framework for predicting its behavior, and presents a rigorous, field-proven protocol for the experimental determination of its solubility. This document is structured to empower researchers to make informed decisions regarding solvent selection and to generate reliable, reproducible solubility data.
Physicochemical Properties of this compound
A molecule's solubility is a direct consequence of its structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below. These properties provide the basis for understanding its interactions with different solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO | [Chemsrc] |
| Molecular Weight | 234.48 g/mol | [Chemsrc] |
| Appearance | White to off-white crystalline powder | [Generic observation for similar compounds][1] |
| Melting Point | Data not readily available; expected to be a high-melting solid | [Inference from similar structures like 3-Bromo-4-chlorobenzoic acid (218-222 °C)][2] |
| Calculated LogP | 3.086 | [Chemsrc] |
| Polar Surface Area (PSA) | 44.08 Ų | [Chemsrc] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [PubChem][3] |
| Hydrogen Bond Acceptors | 1 (from the C=O group) | [PubChem][3] |
The LogP value of ~3.09 indicates a significant lipophilic (oil-loving) character, suggesting that the compound will favor non-polar environments over water. However, the presence of the amide group, which can both donate and accept hydrogen bonds, provides a polar domain that allows for interactions with polar solvents.[4] The molecule is, therefore, amphiphilic, with a dominant non-polar character.
Theoretical Principles and Predicted Solubility Profile
The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The dissolution process is an energetic trade-off: the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Based on the physicochemical properties of this compound, we can predict its qualitative solubility in different classes of solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group capable of hydrogen bonding. Moderate to good solubility is expected, as the solvent can interact effectively with the polar amide group of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have high dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors for the amide's N-H protons. Good solubility is anticipated in solvents like DMSO and Acetone, which can effectively solvate both the polar and non-polar regions of the molecule.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Given the compound's high LogP, some solubility is expected, particularly in aromatic solvents like toluene which can engage in π-π stacking with the benzene ring. However, the energy required to overcome the strong intermolecular hydrogen bonding and dipole-dipole interactions in the solid crystal lattice may not be fully compensated, leading to lower solubility compared to polar aprotic solvents.
-
Aqueous Solvents (e.g., Water, Buffers): The high LogP value strongly suggests that this compound will have very low solubility in water. The hydrophobic nature of the bromo- and chloro-substituted benzene ring dominates its behavior in aqueous media.
The following diagram illustrates the fundamental interactions governing solubility.
Predicted Qualitative Solubility Table
As quantitative experimental data for this compound is not widely published, this table provides a predicted profile to guide initial solvent screening. Researchers are strongly encouraged to use the protocol in the following section to determine precise quantitative values.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the amide group is favorable. |
| Polar Aprotic | DMSO, Acetone | High | Strong dipole interactions and H-bond acceptance solvate the molecule effectively. |
| Non-Polar | Toluene, Dichloromethane | Low to Moderate | Favorable interactions with the aromatic ring, but insufficient to overcome lattice energy easily. |
| Non-Polar | Hexane | Very Low | Weak van der Waals forces are insufficient to disrupt the solute's strong intermolecular forces. |
| Aqueous | Water | Insoluble | High lipophilicity (LogP ~3.09) leads to unfavorable partitioning into water. |
Experimental Determination of Solubility: The Shake-Flask Method
The definitive method for determining the equilibrium solubility of a compound is the shake-flask method, as endorsed by the Organisation for Economic Co-operation and Development (OECD).[6][7] This method establishes a thermodynamic equilibrium between the dissolved and undissolved solid, providing a true measure of saturation solubility at a given temperature.
Self-Validating Protocol
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
A. Materials and Equipment
-
This compound (high purity, >98%)
-
Selected solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps (e.g., 10-20 mL)
-
Orbital shaker with temperature control (incubator shaker)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
B. Step-by-Step Methodology
-
Solvent Pre-saturation (Optional but Recommended): To a larger vessel, add the test solvent and an excess of the solute. Stir for several hours. This step is not standard in all labs but ensures the solvent used for dilutions is saturated with the compound, preventing minor concentration changes. For most applications, using pure solvent is acceptable.
-
Sample Preparation:
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a moderate agitation speed (e.g., 100-150 rpm).[8] The agitation should be vigorous enough to keep the solid suspended but not so violent as to cause foaming or splashing.
-
Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary. To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h) until the measured concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.
-
To ensure complete removal of suspended solids, which is a common source of error, centrifuge the vials at a moderate speed.[6]
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Immediately attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove any microscopic, undissolved particles.
-
Accurately perform a serial dilution of the filtered supernatant into a known volume of the same solvent using volumetric glassware. The final concentration should fall within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/100mL, or molarity (mol/L).
-
Workflow Diagram for Solubility Determination
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties allows for a robust, predictive assessment of its behavior. The molecule's significant lipophilicity, combined with its capacity for hydrogen bonding via the amide group, results in a profile of low aqueous solubility but good solubility in polar aprotic solvents like DMSO and acetone. For any application requiring precise solubility values, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for generating such data, empowering researchers to proceed with their development and discovery efforts with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-4-chlorobenzoic acid 97 42860-10-6 [sigmaaldrich.com]
- 3. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. enfo.hu [enfo.hu]
- 7. oecd.org [oecd.org]
- 8. scielo.br [scielo.br]
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-chlorobenzamide
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Bromo-4-chlorobenzamide. As direct experimental data for this specific compound is not widely available in public repositories, this document leverages predictive methodologies grounded in established spectroscopic principles and comparative data from analogous chemical structures. It is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretive analysis and standardized experimental protocols.
Introduction and Structural Rationale
This compound is a halogenated aromatic amide, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise substitution pattern of the bromine and chlorine atoms, along with the amide functional group, creates a unique electronic environment that dictates its reactivity and spectroscopic signature. Accurate characterization is paramount for confirming its identity, purity, and for downstream applications in complex synthetic pathways.
This guide addresses the critical need for a reliable spectroscopic profile by presenting a detailed predictive analysis. By understanding the individual and combined effects of the electron-withdrawing and resonance-donating/withdrawing groups on the benzamide scaffold, we can confidently anticipate its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra that are diagnostic of its unique substitution pattern.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide group (-CONH₂) will also produce a characteristic signal.
-
Aromatic Protons (H-2, H-5, H-6): The chemical shifts of these protons are influenced by the anisotropic effect of the benzene ring and the electronic effects of the three substituents.
-
H-2: This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded, appearing furthest downfield. It will be split into a doublet by the adjacent H-6.
-
H-6: Positioned between the bromine and chlorine atoms, this proton experiences significant deshielding. It is split into a doublet of doublets by H-2 and H-5.
-
H-5: Being ortho to the chlorine atom, this proton will also be downfield, appearing as a doublet due to coupling with H-6.
-
-
Amide Protons (-NH₂): The two protons of the amide group are typically diastereotopic and may appear as two separate broad singlets or a single very broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 8.1 - 8.3 | d | ~ 2.0 | H-2 |
| ~ 7.8 - 8.0 | dd | J ≈ 8.5, 2.0 | H-6 |
| ~ 7.6 - 7.8 | d | ~ 8.5 | H-5 |
| ~ 7.5 and 8.0 | br s | - | -NH₂ |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The chemical shifts are predicted based on additive models considering the substituent effects of -Br, -Cl, and -CONH₂.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 167 | C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~ 138 | C-1 | Quaternary carbon attached to the amide, deshielded. |
| ~ 135 | C-4 | Quaternary carbon bonded to chlorine, significantly deshielded. |
| ~ 133 | C-6 | Aromatic CH carbon adjacent to Br and Cl. |
| ~ 131 | C-2 | Aromatic CH carbon adjacent to the carbonyl group. |
| ~ 129 | C-5 | Aromatic CH carbon adjacent to chlorine. |
| ~ 122 | C-3 | Quaternary carbon bonded to bromine. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides invaluable information about the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amide group and the aromatic ring.
-
N-H Stretching: The primary amide will show two distinct stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds.
-
C=O Stretching (Amide I band): A very strong and sharp absorption peak is expected around 1640-1670 cm⁻¹, characteristic of the carbonyl group in an amide.[1]
-
N-H Bending (Amide II band): This band, arising from N-H bending, typically appears around 1620-1650 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching within the ring will produce several peaks in the 1475-1600 cm⁻¹ region.[2]
-
C-Cl and C-Br Stretching: Absorptions for the carbon-halogen bonds are found in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~ 3350 and ~3170 | Medium-Strong | N-H Asymmetric & Symmetric Stretch |
| ~ 3080 | Medium | Aromatic C-H Stretch |
| ~ 1660 | Strong, Sharp | C=O Stretch (Amide I) |
| ~ 1600, 1550, 1475 | Medium | Aromatic C=C Ring Stretch |
| ~ 750 - 800 | Strong | C-Cl Stretch |
| ~ 600 - 680 | Strong | C-Br Stretch |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₇H₅BrClNO. The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a highly characteristic isotopic cluster for the molecular ion peak.
-
⁷⁹Br and ⁸¹Br Natural Abundance: ~50.7% and ~49.3% (roughly 1:1 ratio).[3]
-
³⁵Cl and ³⁷Cl Natural Abundance: ~75.8% and ~24.2% (roughly 3:1 ratio).[3]
This combination will produce a distinct pattern of four peaks for the molecular ion (M, M+2, M+4, M+6). The exact masses are:
-
M (C₇H₅³⁵Cl⁷⁹BrNO): 232.9240 Da
-
M+2 (C₇H₅³⁷Cl⁷⁹BrNO / C₇H₅³⁵Cl⁸¹BrNO): 234.9211 Da
-
M+4 (C₇H₅³⁷Cl⁸¹BrNO): 236.9181 Da
The relative intensities of the M, M+2, and M+4 peaks will be approximately 100 : 129 : 42, creating a unique signature for this combination of halogens.[4]
Predicted Fragmentation Pattern
Electron Ionization (EI) mass spectrometry is expected to induce predictable fragmentation pathways for benzamides.[5][6] The most common fragmentation involves the cleavage of the amide bond.[6][7][8]
-
α-Cleavage: Loss of the amino radical (•NH₂) from the molecular ion to form a stable 3-bromo-4-chlorobenzoyl cation.
-
Decarbonylation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation to yield a 3-bromo-4-chlorophenyl cation.
Table 4: Predicted Key Fragments in Mass Spectrometry
| m/z Value (for ³⁵Cl, ⁷⁹Br) | Predicted Fragment Ion |
|---|---|
| 233 / 235 / 237 | [M]⁺• (Molecular Ion Cluster) |
| 217 / 219 / 221 | [M - NH₂]⁺ |
| 189 / 191 / 193 | [M - NH₂ - CO]⁺ |
| 110 / 112 | [C₆H₃Cl]⁺ |
| 75 | [C₆H₃]⁺ |
Below is a diagram illustrating the predicted fragmentation pathway.
Caption: Predicted MS Fragmentation Pathway
Experimental Protocols
To validate the predicted data, the following standard operating procedures for sample analysis are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Acquire a proton-decoupled ¹³C NMR spectrum.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the chemical shifts to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion cluster and key fragments.
-
Data Analysis: Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern. Analyze the major fragment ions to confirm the predicted fragmentation pathway.
The logical flow from sample preparation to final data analysis is crucial for obtaining reliable and reproducible results.
Caption: General Spectroscopic Workflow
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data present a clear and consistent profile that aligns with the principles of organic spectroscopy. These predictions serve as a reliable benchmark for researchers to confirm the synthesis and purity of this compound, facilitating its use in further scientific endeavors. The provided protocols offer a standardized approach to obtaining experimental data for verification.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
A-Z Guide to 3-Bromo-4-chlorobenzamide: A Privileged Scaffold for Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. 3-Bromo-4-chlorobenzamide is one such "privileged scaffold." Its unique halogenation pattern and versatile amide functionality provide a rich platform for synthetic diversification, enabling access to a wide array of complex molecular architectures. This in-depth guide moves beyond a simple catalog of applications, offering researchers, scientists, and drug development professionals a technical and strategic overview of how to leverage this key building block. We will explore its synthetic reactivity, provide field-proven experimental protocols, and present case studies where this scaffold is integral to the mechanism of action of potent enzyme inhibitors.
Part 1: The Synthetic Versatility of a Differentially Halogenated Benzamide
The strategic value of this compound lies in the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond is weaker and thus more susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine (C-Cl) bond.[1] This predictable reactivity allows for selective functionalization, making it a powerful tool for building molecular complexity in a controlled, stepwise manner.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Diversification
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[2] this compound is an excellent substrate for these transformations, primarily at the more labile bromine position.
Key Reaction Classes:
-
Suzuki-Miyaura Coupling: Ideal for forming bi-aryl structures by coupling with boronic acids or esters. This is one of the most versatile and widely used cross-coupling reactions in synthetic organic chemistry.[3]
-
Buchwald-Hartwig Amination: Enables the synthesis of carbon-nitrogen bonds, crucial for creating aryl amines from aryl halides.[4][5] This reaction has largely replaced harsher classical methods.[4]
-
Sonogashira Coupling: Forms carbon-carbon bonds between aryl halides and terminal alkynes, introducing linear structural elements.
-
Heck Coupling: Creates substituted alkenes by reacting the aryl halide with an alkene in the presence of a base.[6]
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[3][7]
Logical Workflow for Selective Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds allows for a sequential diversification strategy, as illustrated below.
Caption: Sequential functionalization of this compound.
Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound. All cross-coupling reactions must be performed under an inert atmosphere.[8]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.[6]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 6-30 hours.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Part 2: Case Studies in Drug Discovery
The true potential of this compound is realized in its application as a core fragment in biologically active molecules. Its derivatives are found in a range of therapeutic candidates, from anticancer agents to central nervous system drugs.[9][10]
Case Study 1: Scaffolding for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair.[11] In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing targeted cancer cell death.[11][12] The benzamide moiety is a well-established pharmacophore that interacts with the NAD+ binding site of the PARP enzyme.[11]
This compound serves as an ideal starting point for synthesizing complex PARP inhibitors. The core benzamide provides the necessary interaction, while the halogenated ring allows for the attachment of other moieties to enhance potency and selectivity.
Caption: Mechanism of action for PARP inhibitors in HR-deficient cancer cells.
Case Study 2: Building Blocks for Kinase Inhibitors
Protein kinases are another major class of drug targets, particularly in oncology.[13] Many kinase inhibitors are designed to compete with ATP at the enzyme's active site.[14] The benzamide scaffold is frequently used in these inhibitors.[15] For example, derivatives of 3-substituted benzamides have been identified as potent inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia.[15]
The synthetic handles on this compound allow for the precise installation of various substituents required to achieve high affinity and selectivity for a specific kinase target. The bromine can be replaced with a group that projects into a hydrophobic pocket, while the chlorine can be substituted later to modulate physicochemical properties.
Part 3: Physicochemical Data and Practical Considerations
A thorough understanding of a reagent's properties is essential for effective experimental design.
| Property | Value | Source |
| CAS Number | 791137-22-9 | --INVALID-LINK--[16] |
| Molecular Formula | C₇H₅BrClNO | --INVALID-LINK--[17] |
| Molecular Weight | 234.48 g/mol | Calculated |
| Appearance | White to off-white solid | General Observation |
| Reactivity Profile | Aryl bromide is more reactive in Pd-coupling than aryl chloride.[1] | --INVALID-LINK--[1] |
Safety and Handling:
-
This compound should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
It is considered harmful if swallowed, in contact with skin, or inhaled.[16] Always consult the Safety Data Sheet (SDS) before use.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable, differential reactivity enables chemists to rapidly generate diverse libraries of complex molecules from a single, reliable starting material. The demonstrated success of its derivatives as PARP and kinase inhibitors underscores its value as a privileged scaffold. As synthetic methodologies continue to advance, the applications for this versatile building block will undoubtedly expand, cementing its role in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS#:791137-22-9 | Chemsrc [chemsrc.com]
- 17. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Activity of 3-Bromo-4-chlorobenzamide and its Derivatives
Introduction: The Benzamide Scaffold as a Privileged Core in Medicinal Chemistry
In the intricate world of drug discovery, certain molecular frameworks, known as "privileged structures," consistently appear in a multitude of biologically active compounds. The benzamide scaffold is a quintessential example of such a core, forming the structural basis for a wide range of therapeutic agents.[1][2] The introduction of halogen substituents onto this aromatic ring profoundly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictates its biological activity.[1][3]
This guide focuses on a specific, strategically substituted compound: 3-Bromo-4-chlorobenzamide . The unique meta-bromo and para-chloro substitution pattern creates a versatile chemical entity. The bromine atom at the 3-position serves as a reactive "handle" for synthetic modifications, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[4] The chlorine atom at the 4-position, meanwhile, contributes to the overall electronic character and can be a key component for potent biological interactions.[1] This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and key evaluation protocols for derivatives of this compound, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Synthetic Strategies: Forging Diversity from a Core Scaffold
The true potential of this compound lies in its capacity to serve as a versatile starting material for a vast array of derivatives. The bromine atom is particularly amenable to transformations that build molecular complexity, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the strategic introduction of various aryl or heteroaryl groups, profoundly influencing the final compound's interaction with biological targets.
General Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization
This protocol outlines a standard procedure for coupling an arylboronic acid to the this compound core. The causality behind this choice is its reliability, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Reaction Setup (Self-Validating System): To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base like potassium phosphate (K₃PO₄, 2.0 equivalents).[5] The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 10:1 ratio).[5] The aqueous component is essential for the transmetalation step of the catalytic cycle.
-
Reaction Conditions: Heat the mixture to 90°C and stir for 12-24 hours.[5] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) against the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired derivative.[5]
Caption: General workflow for Suzuki coupling of this compound.
Anticancer Activity: Targeting Malignant Proliferation
The benzamide scaffold is a well-established feature in the design of anticancer agents.[1] Derivatives of halogenated benzamides have demonstrated significant antiproliferative properties against a variety of cancer cell lines, often through multifaceted mechanisms of action that disrupt critical cellular processes.[6]
Mechanisms of Action
-
Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes crucial for cancer cell survival and proliferation.
-
Poly(ADP-ribose) polymerase (PARP) Inhibition: The benzamide moiety is a key pharmacophore in many PARP inhibitors, which are instrumental in treating cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations).[2]
-
Histone Deacetylase (HDAC) Inhibition: Certain derivatives can act as HDAC inhibitors. HDACs are critical in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]
-
Kinase Inhibition: Derivatives have been explored for their potential to inhibit various kinases, such as the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).[4]
-
-
Disruption of Microtubule Dynamics: Some benzamide compounds interfere with tubulin polymerization, a process essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6]
Caption: Simplified pathway of HDAC inhibition by benzamide derivatives.
Quantitative Anticancer Activity Data
While specific data for this compound derivatives is emerging, the activity of related structures provides a strong rationale for their investigation. The following table summarizes representative data for analogous halogenated benzamide derivatives.
| Derivative Class | Target Cell Line | Activity (IC₅₀ in µM) | Reference |
| 3/4-Bromo Benzohydrazides | HCT116 (Colon Cancer) | As low as 1.20 | [8] |
| N-(4-Bromophenyl)-4-chlorobenzamide analog | A549 (Lung Cancer) | 7.5 | [1] |
| N-(4-Bromophenyl)-4-chlorobenzamide analog | HeLa (Cervical Cancer) | 9.3 | [1] |
| N-(4-Bromophenyl)-4-chlorobenzamide analog | MCF-7 (Breast Cancer) | 8.9 | [1] |
| Spirocyclic 3-bromo-dihydroisoxazole | Pancreatic Cancer Lines | Strong growth reduction | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, serving as a reliable proxy for cell viability and proliferation.[10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate culture medium. The use of a vehicle control (e.g., DMSO) is mandatory to ensure the solvent does not impact cell viability. A known anticancer drug (e.g., 5-fluorouracil) should be used as a positive control.[8] Add 100 µL of the compound dilutions to the wells and incubate for 48-72 hours.[6]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for 2-4 hours.[6][10] During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][10]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens presents a global health crisis, necessitating the urgent discovery of new antimicrobial agents.[11][12] Benzamide derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][13]
Mechanisms of Action
The antimicrobial mechanisms of benzamide derivatives can be varied:
-
Enzyme Inhibition: Some derivatives target essential bacterial enzymes. For example, certain compounds act as inhibitors of the FtsZ protein, which is critical for bacterial cell division, or the MurA enzyme, which is involved in the first step of peptidoglycan synthesis.[12][14]
-
Membrane Disruption: Bromoindole derivatives, which share structural motifs, have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[11]
-
Disruption of Biosynthesis: Some analogues are thought to disrupt lipid biosynthesis pathways.[10]
Quantitative Antimicrobial Activity Data
| Derivative Class | Target Organism | Activity (MIC in µM or mg/mL) | Reference |
| 3/4-Bromo Benzohydrazides | Various bacteria/fungi | pMICam up to 1.67 µM/ml | [8] |
| N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | 10–25 µM | [10] |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2.5–5.0 mg/mL | [15] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | XDR S. Typhi | 6.25 mg/mL | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (or another appropriate medium).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control well (microbes, no compound) and a negative control well (broth, no microbes).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Benzamide derivatives have demonstrated potent anti-inflammatory properties, often by modulating central inflammatory signaling pathways.[16][17]
Mechanism of Action: NF-κB Pathway Modulation
A central mechanism for the anti-inflammatory effects of many compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[16] Certain N-substituted benzamides have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[16][17] Some derivatives of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) have been shown to inhibit the phosphorylation of NF-κB.[18]
Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[16]
-
Animal Grouping: Divide Wistar rats into several groups: a vehicle control group, a positive control group (e.g., Diclofenac sodium), and test groups receiving different doses of the derivative.[16]
-
Compound Administration: Administer the test compounds and controls orally or via intraperitoneal injection.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. This induces a localized, acute inflammatory response.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.[19]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[16]
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutic agents. Its strategic halogenation provides both a site for synthetic diversification and a key feature for potent biological activity. The derivatives have demonstrated a broad spectrum of effects, including significant anticancer, antimicrobial, and anti-inflammatory potential. The data and protocols presented in this guide offer a solid foundation for further research. Future efforts should focus on synthesizing and screening wider libraries of these derivatives to establish more comprehensive structure-activity relationships, optimize lead compounds for potency and safety, and elucidate their precise molecular mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chlorobenzamide|CAS 618-48-4|Research Use [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzamide is a halogenated aromatic amide that serves as a valuable building block in medicinal chemistry and organic synthesis. Its utility in the construction of complex molecular architectures necessitates a thorough understanding of its chemical properties and, more critically, its safety profile. This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, grounded in authoritative data and practical laboratory experience. The following sections are designed to empower researchers with the knowledge to mitigate risks and ensure a safe working environment.
Section 1: Chemical and Physical Identity
A foundational aspect of safe handling is the correct identification of the substance. Misidentification can lead to the application of inappropriate safety measures.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 791137-22-9[1] |
| Molecular Formula | C₇H₅BrClNO[1] |
| Molecular Weight | 234.5 g/mol [1] |
| Appearance | Not specified, likely a solid[1] |
Section 2: Hazard Identification and Toxicological Profile
Understanding the inherent hazards of a compound is paramount to implementing effective safety protocols. While specific toxicological data for this compound is not extensively detailed in readily available literature, data from its safety data sheet and structurally similar compounds indicate that it should be handled as a hazardous substance.
Primary Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, a conservative approach to handling, assuming high toxicity, is recommended.
GHS Hazard Classification (Inferred from related compounds):
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
This classification is based on data for structurally similar compounds and should be used as a guideline.[4]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of laboratory safety lies in a multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[6]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][6][7]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood (not recommended), a NIOSH-approved particulate respirator should be used.[1][3][6]
References
- 1. This compound | CAS#:791137-22-9 | Chemsrc [chemsrc.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.com [capotchem.com]
- 4. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-chlorobenzaldehyde | CAS#:86265-88-5 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Bromo-4-chlorobenzamide from 3-bromo-4-chlorobenzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 3-Bromo-4-chlorobenzamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details a reliable and efficient two-step, one-pot conversion of 3-bromo-4-chlorobenzoic acid to the corresponding primary amide. The methodology leverages the activation of the carboxylic acid using thionyl chloride to form an acyl chloride intermediate, which is subsequently reacted with ammonium hydroxide. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and outlines the necessary safety precautions and characterization techniques.
Introduction & Scientific Background
Substituted benzamides are a critical class of compounds in medicinal chemistry and materials science. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[1][2] Therefore, the conversion of the carboxylic acid to a more electrophilic species is a common and effective strategy.[1][]
This protocol employs thionyl chloride (SOCl₂) as an activating agent to convert 3-bromo-4-chlorobenzoic acid into its highly reactive acyl chloride derivative.[4][5] The subsequent nucleophilic acyl substitution by ammonia, provided by ammonium hydroxide, yields the desired this compound. This method is widely applicable and generally provides high yields.[][6]
Reaction Mechanism & Workflow
The synthesis proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. In the second step, the acyl chloride undergoes nucleophilic attack by ammonia. The tetrahedral intermediate then collapses, eliminating a chloride ion to form the stable amide product.
Reaction Scheme:
Caption: Overall two-step reaction scheme.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Bromo-4-chlorobenzoic acid | ≥97% | Sigma-Aldrich | 42860-10-6 | Starting material. |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | 7719-09-7 | Dehydrating and chlorinating agent. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 | Catalyst. |
| Ammonium hydroxide (NH₄OH) | 28-30% NH₃ basis | Fisher Scientific | 1336-21-6 | Source of ammonia. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Solvent. |
| Ethanol (EtOH) | Reagent grade | Fisher Scientific | 64-17-5 | Recrystallization solvent. |
| Deionized Water | N/A | In-house | 7732-18-5 | For washing and recrystallization. |
Detailed Experimental Protocol
Safety First: This procedure involves corrosive and toxic reagents. All steps must be performed in a well-ventilated chemical fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene), must be worn at all times.[7][8][9] An emergency eyewash and safety shower must be readily accessible.[8]
Part A: Synthesis of 3-Bromo-4-chlorobenzoyl chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chlorobenzoic acid (5.0 g, 21.2 mmol).
-
In the fume hood, carefully add thionyl chloride (5.5 mL, 75.5 mmol, ~3.5 eq.).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. This typically takes 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a trap containing a sodium hydroxide solution to neutralize the toxic vapors). This will yield the crude 3-bromo-4-chlorobenzoyl chloride as an oil or low-melting solid.
Part B: Amidation
-
Carefully dissolve the crude 3-bromo-4-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) (20 mL).
-
In a separate beaker, cool concentrated ammonium hydroxide (50 mL, 28-30% NH₃) in an ice-water bath.
-
Slowly add the solution of the acyl chloride to the cold, stirred ammonium hydroxide solution via a dropping funnel. A white precipitate will form immediately.
-
Continue stirring the mixture vigorously for 30 minutes, allowing it to slowly warm to room temperature.
-
Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water (3 x 30 mL) to remove any ammonium salts.
-
Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Part C: Purification
-
The crude this compound can be purified by recrystallization.[10]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| Melting Point | 175-179 °C |
| Yield | Typically 85-95% |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.1 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.6 (br s, 1H, -NH), ~7.4 (br s, 1H, -NH). Note: The exact chemical shifts and multiplicities may vary slightly.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~166 (C=O), ~138 (C-Ar), ~134 (C-Ar), ~132 (C-Ar), ~130 (C-Ar), ~128 (C-Ar), ~122 (C-Ar). Note: Assignments are predictive.
-
IR (KBr, cm⁻¹): The infrared spectrum of benzamides typically shows characteristic absorption bands.[11] Key expected vibrations include N-H stretching (around 3400-3100 cm⁻¹), C=O stretching (the Amide I band, around 1680-1630 cm⁻¹), and N-H bending (the Amide II band, around 1620-1590 cm⁻¹).[12][13][14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction in Part A. | Ensure reflux is maintained for a sufficient duration. Use anhydrous reagents and glassware. |
| Loss of product during workup. | Ensure complete precipitation in Part B. Avoid using excess solvent during recrystallization. | |
| Oily Product | Impurities present. | Ensure complete removal of excess thionyl chloride. Purify by recrystallization or column chromatography. |
| Product fails to crystallize | Solution is not supersaturated. | Reduce the amount of solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
Safety & Waste Disposal
-
Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water.[9][15] Handle only in a fume hood.[7] Neutralize any spills and excess reagent with a sodium bicarbonate solution.
-
Ammonium Hydroxide: Corrosive and causes severe skin and eye irritation. Use in a well-ventilated area.
-
Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal in accordance with local regulations.[7][15]
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. drexel.edu [drexel.edu]
- 8. nj.gov [nj.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. researchgate.net [researchgate.net]
- 11. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. bionium.miami.edu [bionium.miami.edu]
Protocol and Application Guide: Facile N-chlorination of 3-bromo-4-chlorobenzamide for Synthesis of Reactive Intermediates
An Application Note for Drug Development Professionals and Organic Chemists
Author: Gemini, Senior Application Scientist
Publication Date: January 1, 2026
Abstract
N-chlorinated amides are potent and versatile reagents in organic synthesis, serving as key intermediates for a variety of chemical transformations, including electrophilic amination and the synthesis of nitrogen-containing heterocycles.[1] This application note provides a detailed, field-proven protocol for the efficient N-chlorination of 3-bromo-4-chlorobenzamide using tert-butyl hypochlorite. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, outline critical safety precautions, and describe the necessary analytical methods for product characterization. This guide is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology for accessing this valuable synthetic building block.
Introduction and Scientific Context
The N-Cl bond in N-chloroamides is highly polarized due to the greater electronegativity of chlorine relative to nitrogen. This polarization renders the nitrogen atom electrophilic, allowing it to function as an effective aminating agent for various nucleophiles.[2] The parent compound, this compound, possesses two distinct halogen atoms on the aromatic ring, offering orthogonal sites for subsequent functionalization, such as through metal-catalyzed cross-coupling reactions. The conversion of its amide functional group into an N-chloroamide significantly expands its synthetic utility.
The choice of chlorinating agent is critical for achieving high yields and purity while maintaining mild reaction conditions. While various reagents like trichloroisocyanuric acid (TCICA) and calcium hypochlorite are effective[3][4], tert-butyl hypochlorite (t-BuOCl) is often favored for its solubility in organic solvents and its ability to facilitate clean reactions under non-aqueous conditions, minimizing potential side reactions.[5][6]
Reaction Mechanism: The Principle of Electrophilic Chlorination
The N-chlorination of a primary amide, such as this compound, with an electrophilic chlorine source like tert-butyl hypochlorite proceeds through a direct attack of the amide nitrogen on the chlorine atom. The reaction mechanism can be described as follows:
-
Activation: The lone pair of electrons on the amide nitrogen acts as a nucleophile.
-
Nucleophilic Attack: The amide nitrogen attacks the electrophilic chlorine atom of the tert-butyl hypochlorite molecule.
-
Transition State: A transition state is formed where the N-Cl bond begins to form, and the O-Cl bond begins to break.
-
Product Formation: The O-Cl bond cleaves heterolytically, resulting in the formation of the N-chloroamide product and a tert-butoxide anion. The tert-butoxide anion subsequently abstracts the proton from the nitrogen to form tert-butanol as a byproduct, regenerating the neutral N-chloroamide.
Studies on the chlorination of amides with hypochlorite species suggest that the reaction is dominated by the attack of the amide on the chlorine atom.[7][8] The electron-withdrawing nature of the halogenated benzoyl group in this compound slightly deactivates the amide nitrogen, but the reaction proceeds efficiently under the conditions outlined in this protocol.
Experimental Protocol: Synthesis of N-chloro-3-bromo-4-chlorobenzamide
This protocol is optimized for laboratory-scale synthesis and emphasizes safety and reproducibility.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | ≥98% Purity | Standard suppliers | Starting material |
| tert-Butyl hypochlorite (t-BuOCl) | ≥98% Purity | Standard suppliers | Store refrigerated and protected from light |
| Dichloromethane (DCM), Anhydrous | Anhydrous, ≥99.8% | Standard suppliers | Use a freshly opened bottle or dried solvent |
| Sodium bicarbonate (NaHCO₃) solution | Saturated, Aqueous | N/A | For aqueous workup |
| Brine (Saturated NaCl solution) | Saturated, Aqueous | N/A | For aqueous workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | Standard suppliers | For drying the organic layer |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[9]
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[11][12]
-
tert-Butyl Hypochlorite: t-BuOCl is a strong oxidizing agent and is sensitive to light and heat.[6] It can react violently with certain organic compounds. Always add it slowly to the reaction mixture and keep it away from incompatible materials.[13]
-
N-chloroamides: The N-chloroamide product may be unstable, particularly in the presence of light, heat, or acid. It is recommended to use the product promptly after synthesis or store it in a cool, dark place.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Chlorinating Agent: While maintaining vigorous stirring, slowly add tert-butyl hypochlorite (1.1 eq) to the cooled solution dropwise over 10 minutes. The addition should be controlled to keep the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour. After this period, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2x) and then with brine (1x). These washes remove the tert-butanol byproduct and any unreacted t-BuOCl.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating of the crude product.
-
Purification (if necessary): The crude N-chloro-3-bromo-4-chlorobenzamide is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., an alkane/ether mixture) can be performed.[3]
Workflow and Characterization
A systematic workflow ensures the successful synthesis and validation of the target compound.
Synthetic Workflow Diagram
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Chlorinations [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyl Hypochlorite [organic-chemistry.org]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. quora.com [quora.com]
- 11. spectrumrx.com [spectrumrx.com]
- 12. nycoproducts.com [nycoproducts.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Use of 3-Bromo-4-chlorobenzamide in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the strategic use of 3-bromo-4-chlorobenzamide as a versatile building block in palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the C–Br and C–Cl bonds is the cornerstone of its synthetic utility, enabling chemoselective functionalization. By precisely controlling reaction conditions, chemists can selectively activate the more labile C–Br bond while preserving the C–Cl bond for subsequent transformations. This powerful approach facilitates the efficient, stepwise construction of complex, multi-substituted benzamide derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This document details the mechanistic principles, provides validated, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and outlines strategies for sequential functionalization.
The Principle of Chemoselective Cross-Coupling with Dihaloarenes
The synthetic power of substrates like this compound lies in the predictable and exploitable difference in reactivity between the carbon-bromine (C–Br) and carbon-chlorine (C–Cl) bonds in palladium-catalyzed cross-coupling reactions. This chemoselectivity is governed by the first and often rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center.[1][2]
The bond dissociation energy of a C–Br bond is significantly lower than that of a C–Cl bond on an aromatic ring. Consequently, the energy barrier for the oxidative addition of a Pd(0) catalyst across the C–Br bond is lower, making it the kinetically favored process under standard coupling conditions.[1] The general reactivity trend for aryl halides in palladium-catalyzed couplings is: C–I > C–OTf > C–Br >> C–Cl.[3][4]
By carefully selecting the palladium precursor, ligand, base, and temperature, one can achieve highly selective functionalization at the C-3 position (bromine) of this compound, leaving the C-4 position (chlorine) untouched and available for a second, distinct coupling reaction under more forcing conditions.[5] This strategy is invaluable for the programmed synthesis of unsymmetrical, polysubstituted aromatic compounds.[6][7]
Caption: Relative reactivity of C-Halogen bonds in Pd-catalyzed oxidative addition.
General Considerations for Protocol Design
Achieving high selectivity and yield requires careful optimization of several key parameters:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) catalyst.[8][9]
-
Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. For selective C–Br activation, moderately electron-rich and bulky monodentate ligands (e.g., PPh₃, P(t-Bu)₃) or specific bidentate ligands (e.g., dppf) are often effective.[5][8] More electron-rich and sterically demanding ligands (e.g., XPhos, RuPhos, NHCs) are typically required to activate the more inert C–Cl bond.[10][11][12][13]
-
Base: The base plays a crucial role in the transmetalation step (e.g., Suzuki) or in deprotonating the coupling partner (e.g., Buchwald-Hartwig, Sonogashira).[4][14] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The strength of the base can influence catalyst activity and selectivity.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are frequently used. The choice of solvent can affect solubility and reaction kinetics.[15] Aqueous solvent systems can also be employed under certain conditions.[4]
-
Temperature: Reactions targeting the C–Br bond are typically run at moderate temperatures (e.g., 80-100 °C). Activating the C–Cl bond often requires higher temperatures (e.g., >100 °C).[5]
Application Protocols: Selective C-Br Functionalization
The following protocols are optimized for the selective functionalization of the C-3 position of this compound. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Suzuki-Miyaura Coupling: C–C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C–C bonds by coupling the aryl halide with an organoboron reagent.[4][16]
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand like triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Purpose & Rationale |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) | Precursor to the active Pd(0) catalyst. Other catalysts like Pd(PPh₃)₄ can also be used.[5] |
| Ligand | PPh₃ (4 mol%) | Stabilizes the Pd(0) species and facilitates the catalytic cycle. |
| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid for the transmetalation step.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Common solvent system ensuring solubility of both organic and inorganic reagents.[5] |
| Temperature | 90 °C | Sufficient to activate the C-Br bond while minimizing reaction at the C-Cl bond.[5] |
Sonogashira Coupling: C–C (alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[17][18]
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and a suitable amine base, such as triethylamine (TEA, 3.0 mmol, 3.0 equiv) or diisopropylamine (DIPA).[3]
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS (typically 3-12 hours).
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove solids.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Purpose & Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Standard pre-catalyst for Sonogashira reactions.[3] |
| Co-catalyst | CuI (5 mol%) | Facilitates the formation of a copper acetylide intermediate for transmetalation.[18] |
| Base | Triethylamine (3.0 equiv) | Acts as both a base to deprotonate the alkyne and often as a solvent.[17] |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvent is required. |
| Temperature | 25 - 50 °C | The reaction is often efficient at or near room temperature for reactive bromides.[3] |
Buchwald-Hartwig Amination: C–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds between an aryl halide and a primary or secondary amine.[15][19]
Protocol:
-
In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.[12]
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Purpose & Rationale |
| Pd Catalyst | Pd₂(dba)₃ (1 mol%) | A common Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich phosphine ligand that promotes efficient C-N reductive elimination.[12] |
| Base | NaOt-Bu (1.4 equiv) | Strong base required to deprotonate the amine and form the palladium-amido complex.[14] |
| Solvent | Toluene | Anhydrous, non-coordinating solvent is ideal.[12] |
| Temperature | 100 °C | Elevated temperature is typically required to drive the catalytic cycle.[12] |
Sequential Cross-Coupling Strategies
The true utility of this compound is realized in sequential coupling strategies. After the initial selective functionalization at the C-Br position, the resulting 3-substituted-4-chlorobenzamide can be subjected to a second cross-coupling reaction under more forcing conditions to modify the C-Cl position. This requires a catalyst system capable of activating the less reactive C–Cl bond.[6][7]
Caption: Workflow for sequential cross-coupling of this compound.
General Considerations for the Second Coupling (C–Cl Activation):
-
Catalyst System: Employ a more active catalyst system. This typically involves using sterically hindered and highly electron-rich bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[11][13] These ligands promote the difficult oxidative addition step at the C–Cl bond.
-
Reaction Conditions: Higher temperatures (100-140 °C) and stronger bases (e.g., K₃PO₄, NaOt-Bu) are often necessary to achieve reasonable reaction rates and yields.[20][21]
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. The predictable chemoselectivity of its C–Br and C–Cl bonds under palladium catalysis allows for controlled, stepwise functionalization. By mastering the principles of catalyst and ligand selection, researchers can efficiently access a wide array of complex, unsymmetrically substituted benzamide derivatives. The protocols and strategies outlined in this guide provide a robust foundation for leveraging this powerful synthetic tool in drug discovery and materials science programs.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. m.youtube.com [m.youtube.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. nobelprize.org [nobelprize.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: 3-Bromo-4-chlorobenzamide as a Versatile Intermediate in Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Bromo-4-chlorobenzamide
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Halogenated aromatic compounds serve as foundational pillars in this endeavor, offering versatile handles for a myriad of synthetic transformations. This compound is a quintessential example of such a strategic building block. Its structure is deceptively simple, yet it harbors a trifecta of functionalities ripe for chemical elaboration: a nucleophilic/basic amide, a bromine atom amenable to a host of cross-coupling reactions, and a chloro-substituent that can also participate in certain transformations or serve as a blocking group to direct reactivity.
The benzamide scaffold itself is a well-established "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[1] By providing a pre-functionalized benzamide core, this compound allows chemists to bypass early-stage synthetic challenges and focus on introducing molecular diversity. This intermediate is particularly valuable in the synthesis of targeted therapeutics, such as kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, where precise control over the substitution pattern on the aromatic ring is critical for achieving high potency and selectivity.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed protocols to facilitate its use in the laboratory.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 791137-22-9 | [Source] |
| Molecular Formula | C₇H₅BrClNO | [Source] |
| Molecular Weight | 234.48 g/mol | [Source] |
| Appearance | Off-white to light yellow solid | [Source] |
| Melting Point | 143-145 °C | [Source] |
| Boiling Point | 307.2 ± 32.0 °C (Predicted) | [Source] |
| Density | 1.720 ± 0.06 g/cm³ (Predicted) | [Source] |
| pKa | 15.09 ± 0.50 (Predicted) | [Source] |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment, such as a chemical fume hood. [Source]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [Source]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [Source]
Always consult the full Safety Data Sheet (SDS) before use.
Synthesis of this compound
The most direct and reliable synthesis of this compound starts from the corresponding carboxylic acid, 3-Bromo-4-chlorobenzoic acid. The transformation is a robust, two-step process involving the formation of an acyl chloride intermediate followed by amidation.
Caption: Workflow for the synthesis of this compound.
Protocol 3.1: Synthesis from 3-Bromo-4-chlorobenzoic Acid
Objective: To prepare this compound via an acyl chloride intermediate.
Materials & Reagents:
-
3-Bromo-4-chlorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Anhydrous Toluene
-
Concentrated Ammonium Hydroxide (NH₄OH) solution (~28-30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Acyl Chloride Formation (Self-Validating System)
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 3-Bromo-4-chlorobenzoic acid (1.0 eq).
-
Add anhydrous toluene to form a slurry (~4 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Carefully add thionyl chloride (1.5 eq) dropwise at room temperature. Causality Note: Thionyl chloride is a highly effective chlorinating agent. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophile.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. A complete reaction is typically indicated by the solid starting material fully dissolving to form a clear solution.
-
Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-Bromo-4-chlorobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.
Part B: Amidation
-
Dissolve the crude acyl chloride from Part A in an anhydrous solvent like DCM or THF (~5 mL per gram of starting acid).
-
In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice-water bath (0°C).
-
Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form immediately. Causality Note: This is a highly exothermic acid-base quench and nucleophilic acyl substitution. Slow addition and cooling are critical to control the reaction and prevent side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Filter the resulting solid precipitate using a Büchner funnel. Wash the solid sequentially with cold water and a small amount of cold DCM or diethyl ether to remove impurities.
-
Dry the solid product under vacuum to yield this compound. Purity can be assessed by melting point and TLC. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The true value of this compound is realized in its role as a scaffold for creating more complex, biologically active molecules. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond. This reaction is a cornerstone of modern pharmaceutical development, enabling the connection of two distinct molecular fragments.[1][4]
While specific, named drugs directly using this compound are often proprietary, its utility can be expertly demonstrated through a representative synthesis of a biaryl benzamide core, a common motif in kinase inhibitors.[2]
Caption: Suzuki coupling of this compound to form a biaryl scaffold.
Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize a 3-aryl-4-chlorobenzamide derivative, a key scaffold for kinase inhibitors, from this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.03-0.05 eq)
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃]) (2.0-3.0 eq)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Ethyl acetate (for extraction)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
Procedure (Self-Validating System):
-
To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Seal the vessel. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Causality Note: The removal of oxygen is critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of air, which would quench the catalytic cycle.
-
Add the degassed solvent system (e.g., Dioxane/Water) via syringe. The reaction mixture is typically a suspension.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting benzamide. A co-spot of the starting material and the reaction mixture on the TLC plate is essential for accurate tracking. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NH₄Cl solution (to remove excess base), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-aryl-4-chlorobenzamide product.
Conclusion
This compound stands as a testament to the power of strategically functionalized intermediates in accelerating drug discovery. Its well-defined reactivity, particularly at the bromine position, provides a reliable and versatile platform for introducing molecular complexity through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The protocols detailed herein offer a field-proven foundation for the synthesis of this key intermediate and its subsequent elaboration into scaffolds of high pharmaceutical relevance. By leveraging the unique electronic and steric properties of this building block, researchers are well-equipped to explore novel chemical space in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Bromo-4-chlorobenzamide in Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-bromo-4-chlorobenzamide as a pivotal building block for the synthesis of medicinally relevant heterocyclic compounds. We delve into the strategic exploitation of its unique electronic and steric properties, focusing on the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This document furnishes researchers, medicinal chemists, and process development scientists with both the foundational principles and detailed, field-proven protocols for constructing complex molecular architectures, such as quinazolinones and benzimidazoles. By explaining the causality behind experimental choices and providing validated procedural steps, this guide serves as a comprehensive resource for leveraging this compound in drug discovery and development programs.
Introduction: A Uniquely Positioned Synthetic Intermediate
This compound is a trifunctional aromatic compound whose value in organic synthesis is derived from the distinct chemical reactivity of its three functional groups: the primary amide, the bromine atom, and the chlorine atom. The strategic ortho- and meta-positioning of these groups on the benzene ring presents a unique platform for regioselective transformations.
The primary utility of this reagent lies in the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[1] This reactivity gradient allows for selective functionalization at the 3-position (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations. This intrinsic property makes this compound an ideal starting material for the programmed, stepwise synthesis of complex heterocyclic systems, which are foundational scaffolds in a multitude of therapeutic agents.[2][3]
This guide will focus on two exemplary applications: the synthesis of substituted quinazolinones and benzimidazoles, both of which are privileged structures in medicinal chemistry.[4][5]
Core Principle: Exploiting Differential Halogen Reactivity
The cornerstone of synthetic strategy using this compound is the selective activation of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, can be performed under conditions that favor reaction at the C-Br bond, preserving the C-Cl bond for a potential second coupling event or for its electronic contribution to the final molecule.[6][7]
Caption: General synthetic strategy using this compound.
Application I: Synthesis of 6-Chloro-Substituted Quinazolinones
Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[8] The following protocol details a two-step synthesis of a 6-chloro-substituted quinazolinone, beginning with a selective Buchwald-Hartwig amination at the C-Br position of this compound.
Rationale & Workflow
The synthesis begins by installing a requisite nitrogen nucleophile at the 3-position via a palladium-catalyzed C-N coupling reaction. The resulting 3-amino-4-chlorobenzamide is an ortho-amino benzamide, a classic precursor for quinazolinone synthesis. Subsequent condensation with an aldehyde or its equivalent provides the carbon atom required to complete the six-membered heterocyclic ring. The chlorine atom remains at what will become the 6-position of the quinazolinone core, a common site for substitution in bioactive molecules.
Caption: Two-step workflow for quinazolinone synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-4-chlorobenzamide via Buchwald-Hartwig Amination
-
Materials: this compound, Benzophenone imine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Sodium tert-butoxide, Anhydrous Toluene.
-
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by benzophenone imine (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Add 3 M aqueous HCl (5 mL) and stir for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3-amino-4-chlorobenzamide.
-
Step 2: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one
-
Materials: 3-Amino-4-chlorobenzamide, Benzaldehyde, N,N-Dimethylformamide (DMF), Iodine.
-
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-chlorobenzamide (1.0 mmol, 1.0 equiv) in DMF (5 mL).
-
Add benzaldehyde (1.2 mmol, 1.2 equiv) to the solution.
-
Add iodine (1.5 mmol, 1.5 equiv) in one portion.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL) containing 10% aqueous sodium thiosulfate solution to quench the excess iodine.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with cold ethanol.
-
Recrystallize from ethanol or purify by column chromatography to afford the pure quinazolinone product.
-
Data Summary: Representative Quinazolinone Syntheses
| Entry | Amine/Aldehyde Source | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Aniline / Benzaldehyde | Pd(OAc)₂ / SPhos | Step 1: K₂CO₃, Dioxane, 110°C; Step 2: I₂, DMSO, 120°C | 75-85 | [9] |
| 2 | Benzylamine / Orthoformate | Pd₂(dba)₃ / Xantphos | Step 1: Cs₂CO₃, Toluene, 100°C; Step 2: p-TSA, 110°C | 70-80 | [4] |
| 3 | Ammonia / Acetic Anhydride | CuI / L-proline | Step 1: K₃PO₄, DMSO, 90°C; Step 2: Reflux | 65-78 | [9] |
Application II: Synthesis of 6-Chloro-Substituted Benzimidazoles
Benzimidazoles are another cornerstone of medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[2][5] A logical synthetic route from this compound involves the creation of a substituted ortho-phenylenediamine intermediate, which can then undergo cyclocondensation.
Rationale & Workflow
This strategy leverages two classical name reactions. First, a Buchwald-Hartwig amination is performed at the 3-position to install one of the required amino groups. Second, the amide functionality at the 1-position is converted to an amino group via the Hofmann rearrangement.[10] This sequence efficiently generates a 4-chloro-1,3-phenylenediamine, the key precursor for the final cyclization step with an aldehyde (the Phillips condensation).[11]
Caption: Multi-step pathway to benzimidazoles from this compound.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 4-Chloro-1,3-phenylenediamine
-
Rationale: This protocol combines the amination and rearrangement into a streamlined process. The first step follows the Buchwald-Hartwig protocol described in section 3.2. The subsequent Hofmann rearrangement is a classic transformation of a primary amide.[10]
-
Materials: 3-Amino-4-chlorobenzamide (from previous step), Sodium hydroxide, Bromine, Dioxane, Water.
-
Procedure:
-
Prepare a fresh solution of sodium hypobromite (NaOBr) by adding bromine (1.1 mmol, 1.1 equiv) dropwise to a chilled (0 °C) solution of sodium hydroxide (4.4 mmol, 4.4 equiv) in water (5 mL). Stir until the bromine color disappears.
-
In a separate flask, dissolve 3-amino-4-chlorobenzamide (1.0 mmol, 1.0 equiv) in dioxane (5 mL).
-
Slowly add the cold NaOBr solution to the amide solution at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to 60-70 °C for 1-2 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude 4-chloro-1,3-phenylenediamine is often used directly in the next step without further purification.
-
Step 3: Synthesis of 6-Chloro-2-phenyl-1H-benzimidazole
-
Rationale: The Phillips condensation is a robust method for forming the benzimidazole ring by reacting an o-phenylenediamine with an aldehyde.[11]
-
Materials: Crude 4-chloro-1,3-phenylenediamine, Benzaldehyde, Ethanol, Water.
-
Procedure:
-
Dissolve the crude 4-chloro-1,3-phenylenediamine (1.0 mmol, 1.0 equiv) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add benzaldehyde (1.05 mmol, 1.05 equiv).
-
Heat the mixture to reflux and stir for 4 hours. An oxidizing agent like sodium metabisulfite or air is often sufficient for the final dehydrogenation step.
-
Cool the reaction to room temperature. The product will often precipitate from the solution.
-
If precipitation is incomplete, slowly add water until the product fully crystallizes.
-
Collect the solid by vacuum filtration, wash with a cold 4:1 water/ethanol mixture, and dry under vacuum to yield the benzimidazole product.
-
Conclusion
This compound stands out as a highly valuable and strategic starting material in heterocyclic chemistry. Its well-defined reactivity hierarchy allows for the selective and sequential functionalization of an aromatic core, providing a reliable and powerful platform for building molecular complexity. The protocols detailed herein for the synthesis of quinazolinones and benzimidazoles demonstrate the practical application of this principle. By providing a clear rationale for each synthetic step, this guide empowers researchers to not only replicate these methods but also to adapt and extend them for the creation of novel and diverse heterocyclic libraries for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Derivatization of 3-Bromo-4-chlorobenzamide for structure-activity relationship studies
Application Note & Protocol Guide
Topic: Strategic Derivatization of 3-Bromo-4-chlorobenzamide for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the this compound Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of pharmacologically active compounds.[1][2] Its inherent stability and capacity to form crucial hydrogen bonds make it an ideal anchor for molecular recognition by biological targets. This guide focuses on a particularly versatile starting material: this compound. This scaffold is strategically designed for structure-activity relationship (SAR) exploration, offering three distinct and orthogonally reactive positions for chemical modification:
-
The Amide Nitrogen (N-H): Amenable to alkylation and acylation, allowing for modulation of hydrogen bond donation, polarity, and steric bulk.
-
The C3-Bromine Atom (C-Br): An excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.
-
The C4-Chlorine Atom (C-Cl): A less reactive site compared to the C-Br bond, which permits selective, sequential derivatization under more forcing reaction conditions.
This differential reactivity is the key to its utility, allowing researchers to systematically and independently modify each position to probe the chemical space around the core scaffold. The ultimate goal of such an exercise is to elucidate the SAR, which defines how specific structural changes in a molecule influence its biological activity, thereby guiding the rational design of more potent, selective, and metabolically stable drug candidates.[3][4]
Rationale for Multi-Point Derivatization in SAR Studies
A successful SAR campaign involves the systematic synthesis of an analog library to map the molecular interactions between a compound and its biological target. The this compound scaffold provides a robust framework for this exploration. Modifications at each position serve a distinct purpose in probing the target's binding site.
-
N-Amide (R¹) Modifications: Altering the substituent on the amide nitrogen directly impacts the molecule's hydrogen bonding capacity, lipophilicity, and conformational flexibility. This position often interacts with key residues in a protein's active site.
-
C3-Aryl (R²) Modifications: Introducing new groups at the C3 position via the bromo-handle allows for the exploration of nearby hydrophobic or polar pockets. The size, electronics, and functionality of the R² group can dramatically affect binding affinity and selectivity.[5][6]
-
C4-Aryl (R³) Modifications: Derivatization at the C4 position, typically after C3, provides a route to further optimize ligand-receptor interactions, potentially reaching deeper into a binding pocket or improving physicochemical properties.
The following diagram illustrates the strategic points of diversification on the core scaffold.
Caption: Strategic derivatization points on the this compound scaffold.
Synthetic Strategies and Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. All reactions involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Strategy 1: N-Substitution of the Amide Bond
Scientific Rationale: The amide N-H bond is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic amidate. This anion can then react with various electrophiles. This strategy is often the first step in library synthesis due to the ready availability of diverse alkylating and acylating agents.[7]
Protocol 1.1: N-Alkylation with an Alkyl Halide
This protocol describes a standard procedure for N-alkylation using potassium carbonate, a moderately strong base suitable for many functional groups.[7]
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous acetone or DMF to create a stirrable suspension (approx. 0.1 M concentration of the benzamide).
-
Add the alkyl halide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If DMF was used, dilute the residue with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategy 2: Palladium-Catalyzed Cross-Coupling at the C3-Position (C-Br)
Scientific Rationale: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[8][9] This reactivity difference allows for highly selective functionalization at the C3 position while leaving the C4-chloro substituent intact for potential future modifications.
Protocol 2.1: Suzuki-Miyaura Coupling with a Boronic Acid
This protocol enables the formation of a new carbon-carbon bond, ideal for introducing aryl or heteroaryl moieties.[9][10][11]
-
Materials:
-
This compound (or its N-alkylated derivative) (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Solvent system (e.g., Dioxane/Water, 4:1), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the benzamide starting material (1.0 eq), arylboronic acid (1.5 eq), base (3.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to yield the desired biaryl product.
-
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2.2: Buchwald-Hartwig Amination
This protocol forms a carbon-nitrogen bond, a critical transformation for introducing primary or secondary amines that can act as key pharmacophoric features.[12][13]
-
Materials:
-
This compound (or its N-alkylated derivative) (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Phosphine ligand (e.g., XPhos or BINAP) (0.08 eq)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane, degassed
-
-
Procedure:
-
In an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction tube.
-
Outside the glovebox, add the benzamide starting material and a stir bar.
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the degassed solvent, followed by the amine (liquid amines should be added via syringe).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.
Integrated Workflow for a Structure-Activity Relationship Study
A systematic SAR study integrates chemical synthesis with biological evaluation. The derivatization protocols described above form the core of the "Analog Library Synthesis" phase in a larger drug discovery workflow.
Caption: A comprehensive workflow for SAR studies starting from this compound.
Data Presentation and SAR Interpretation
The data generated from biological screening must be organized systematically to extract meaningful SAR insights. A simple table linking structural modifications to biological activity is the most effective tool for this purpose.
Table 1: Hypothetical SAR Data for a Kinase Inhibitor Series
| Compound ID | R¹ (N-Amide) | R² (C3-Aryl) | Kinase IC₅₀ (nM) |
| 1 (Parent) | -H | -Br | >10,000 |
| 2 | -CH₂Ph | -Br | 5,200 |
| 3 | -H | -Phenyl | 1,500 |
| 4 | -CH₂Ph | -Phenyl | 250 |
| 5 | -CH₂Ph | 4-methoxyphenyl | 85 |
| 6 | -CH₂Ph | 4-fluorophenyl | 310 |
| 7 | -CH₂Ph | 3-pyridyl | 120 |
Interpretation of Hypothetical Data:
-
Impact of R¹: Comparing compound 1 to 2 and 3 to 4 , the addition of an N-benzyl group (R¹) consistently improves potency. This suggests the presence of a hydrophobic pocket that favorably accommodates the benzyl substituent.
-
Impact of R²: Replacing the C3-bromo group with a phenyl ring (e.g., 2 vs. 4 ) leads to a significant increase in activity, indicating a critical π-stacking or hydrophobic interaction at this position.
-
Electronics at R²: Further analysis of the C3-aryl group shows that an electron-donating methoxy group (5 ) enhances potency more than an electron-withdrawing fluorine atom (6 ), suggesting that the electronics of this ring are important for binding. The potent activity of the pyridyl analog (7 ) indicates that a hydrogen bond acceptor may be tolerated or even beneficial in this region.
Conclusion
This compound is a highly valuable and versatile scaffold for conducting rigorous structure-activity relationship studies. Its differentially reactive halogen atoms, combined with the synthetically accessible amide nitrogen, provide medicinal chemists with the tools to systematically explore chemical space in three dimensions. By employing modern synthetic methodologies like palladium-catalyzed cross-coupling and classical derivatization techniques, researchers can efficiently generate focused libraries of compounds. The careful integration of synthesis and biological testing, guided by the principles outlined in this guide, will accelerate the journey from an initial hit to a promising lead compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Comprehensive Analytical Characterization of 3-Bromo-4-chlorobenzamide
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Bromo-4-chlorobenzamide, a key intermediate in pharmaceutical and chemical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific rationale. We will cover spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is structured to provide a logical workflow, from initial structural verification to quantitative purity assessment, ensuring scientific integrity and reproducibility.
Introduction and Physicochemical Profile
This compound (C₇H₅BrClNO) is a halogenated aromatic amide whose purity and structural integrity are critical for its intended downstream applications. A multi-faceted analytical approach is necessary to confirm its identity, structure, and purity, as each technique provides orthogonal and complementary information. Before delving into analytical protocols, understanding the fundamental physicochemical properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 791137-22-9 | [1] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| Exact Mass | 232.92400 Da | [1] |
| LogP | 3.086 | [1] |
| Appearance | White to off-white crystalline powder (Predicted) | N/A |
| Solubility | Soluble in alcohols, poor solubility in water (Predicted based on analogues) | [2] |
| Melting Point | Not available. The related compound 3-Bromo-4-chlorobenzoic acid melts at 218-222 °C. | [3] |
Integrated Analytical Workflow
A thorough characterization of this compound involves a sequence of analyses. The initial steps focus on confirming the molecular structure and identifying functional groups, followed by methods to assess purity and identify any potential impurities.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopic methods provide detailed information about the molecular structure and are the cornerstone of identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[4] For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring and the presence of the amide group.
Predicted ¹H and ¹³C NMR Data
The chemical shifts are predicted based on the analysis of analogous compounds like 3-chlorobenzamide and 4-bromobenzamide.[5][6] The aromatic region will show three distinct protons.
Table 2: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 8.1 | Doublet | Aromatic (H-2) |
| ~ 7.9 | Doublet of Doublets | Aromatic (H-6) | |
| ~ 7.7 | Doublet | Aromatic (H-5) | |
| ~ 7.6 and 8.1 | Broad Singlets (2H) | Amide (-NH₂) | |
| ¹³C | ~ 167 | Carbonyl | C=O |
| ~ 138 | Aromatic | C-1 | |
| ~ 135 | Aromatic | C-2 | |
| ~ 132 | Aromatic | C-6 | |
| ~ 130 | Aromatic | C-4 (C-Cl) | |
| ~ 129 | Aromatic | C-5 | |
| ~ 122 | Aromatic | C-3 (C-Br) |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), which is excellent for dissolving amides and does not exchange with the N-H protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) at room temperature (298 K).
-
Justification: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the closely spaced aromatic protons.
-
-
Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.
Table 3: Predicted Key IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | ~ 3350 and 3180 | Asymmetric & Symmetric Stretch |
| C=O (Amide I) | ~ 1660 | Stretch |
| N-H (Amide II) | ~ 1620 | Bend |
| Aromatic C=C | ~ 1600-1450 | Stretch |
| C-Cl | < 1000 (Fingerprint Region) | Stretch |
| C-Br | < 1000 (Fingerprint Region) | Stretch |
Source: Predicted based on data for 3-bromobenzamide and 3-chlorobenzamide from the NIST Chemistry WebBook.[7][8]
Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be automatically background-corrected. Analyze the spectrum to identify the key vibrational bands as listed in Table 3.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer structural confirmation. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.
Expected Isotopic Pattern for Molecular Ion [M]⁺:
-
Bromine Isotopes: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br
-
Chlorine Isotopes: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl
This will result in a cluster of peaks for the molecular ion:
-
[M]⁺ (C₇H₅⁷⁹Br³⁵ClNO): m/z ~233 (most abundant)
-
[M+2]⁺: m/z ~235 (from ⁸¹Br or ³⁷Cl)
-
[M+4]⁺: m/z ~237 (from ⁸¹Br and ³⁷Cl)
Protocol: GC-MS Analysis for Volatile Impurities and Identity
A cautionary note is advised due to the potential for thermal degradation of benzamides at high temperatures.[9] A low-temperature injection and a rapid temperature ramp can help minimize this risk.
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable.
-
Injector Temperature: Use a lower temperature (e.g., 200-220 °C) to minimize on-column degradation.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp at 15-20 °C/min to a final temperature of 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Examine the total ion chromatogram for peaks. Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern. Analyze smaller peaks to identify potential volatile impurities.
Chromatographic Purity and Quantification
While spectroscopy confirms identity, chromatography is essential for determining purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the purity analysis of non-volatile and potentially thermally labile compounds like this compound.[9] A reversed-phase method provides excellent resolution for separating the main compound from structurally similar impurities.
Caption: Workflow for HPLC Purity Analysis of this compound.
Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Chromatographic Conditions: Table 4: HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A standard reversed-phase eluent. Formic acid improves peak shape by suppressing silanol interactions. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Benzamides strongly absorb UV light; 254 nm is a common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | A small volume prevents column overloading and peak distortion. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[9]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR, IR, and MS are indispensable for unambiguous structural confirmation and identity verification. Following structural elucidation, a validated reversed-phase HPLC method serves as a robust and reliable tool for quantitative purity assessment, which is critical for quality control in research and industrial settings. The protocols and insights provided in this guide offer a comprehensive framework for achieving a complete and accurate characterization of this important chemical intermediate.
References
- 1. This compound | CAS#:791137-22-9 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. 3-Bromo-4-chlorobenzoic acid 97 42860-10-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-CHLOROBENZAMIDE(618-48-4) 1H NMR spectrum [chemicalbook.com]
- 6. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]
- 7. 3-Chlorobenzamide [webbook.nist.gov]
- 8. Benzamide, m-bromo- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common impurities in 3-Bromo-4-chlorobenzamide and their removal
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and eliminating common impurities in 3-Bromo-4-chlorobenzamide. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
The purity of your this compound is heavily dependent on the synthetic route employed. However, several common impurities are frequently observed:
-
Starting Materials: Unreacted starting materials are a primary source of contamination. This most commonly includes 3-bromo-4-chlorobenzoic acid or its more reactive derivative, 3-bromo-4-chlorobenzoyl chloride.[1][2][3]
-
Hydrolysis Product: The amide functional group can be susceptible to hydrolysis, especially in the presence of moisture or under acidic or basic conditions, leading to the formation of 3-bromo-4-chlorobenzoic acid.[4]
-
Isomeric Impurities: Depending on the regioselectivity of the halogenation steps during the synthesis of the precursors, you may encounter positional isomers such as 2-bromo-4-chlorobenzamide or 3-bromo-5-chlorobenzamide.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps can also be present.
Q2: How can I assess the purity of my this compound?
A multi-faceted approach is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can help identify and quantify specific impurities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify and quantify impurities with distinct signals.[7]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.
Q3: What are the general principles for removing these impurities?
The choice of purification method depends on the nature of the impurity. The most common and effective techniques are:
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[8][9][10][11]
-
Column Chromatography: A highly versatile technique for separating compounds with different polarities. It is particularly useful for removing isomeric impurities or when recrystallization is ineffective.[12][13][14]
-
Acid-Base Extraction: This technique is specifically used to remove acidic or basic impurities. For instance, a wash with a dilute basic solution can remove the acidic 3-bromo-4-chlorobenzoic acid impurity.
Troubleshooting Guides
This section provides detailed protocols to address specific purification challenges you may encounter.
Issue 1: My sample is contaminated with 3-bromo-4-chlorobenzoic acid.
Cause: This is typically due to incomplete amidation of the carboxylic acid or hydrolysis of the final product.
Solution: Recrystallization is the most effective method for removing this impurity.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the this compound sparingly at room temperature but have high solubility at an elevated temperature. Common solvents for benzamides include ethanol, methanol, or mixtures such as ethyl acetate/hexanes.[9]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[11]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8] The process can be completed by placing the flask in an ice bath.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Common Recrystallization Solvents
| Solvent System | Suitability |
| Ethanol or Methanol | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | A two-solvent system that can be effective if a single solvent is not ideal. |
| Toluene | Can be effective for less polar impurities. |
Issue 2: My sample contains isomeric impurities.
Cause: Non-selective halogenation during the synthesis of precursors can lead to the formation of positional isomers.
Solution: Silica gel column chromatography is the most suitable method for separating isomers.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by TLC analysis to achieve good separation between the desired product and the impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[14]
Issue 3: Recrystallization results in "oiling out" or poor recovery.
Cause: "Oiling out" can occur if the solution is too concentrated or cools too quickly. Poor recovery may result from using too much solvent or if the compound is significantly soluble in the cold solvent.[15]
Solution:
-
For "Oiling Out": Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[15]
-
For Poor Recovery: Minimize the amount of solvent used for dissolution. Ensure the solution is fully saturated before cooling. When washing the crystals, use a minimal amount of ice-cold solvent.
Visualizations
Caption: A workflow for the purification of this compound.
Caption: Key chemical structures in this compound purification.
References
- 1. echemi.com [echemi.com]
- 2. 3-Bromo-4-chlorobenzoyl chloride [oakwoodchemical.com]
- 3. 3-Bromo-4-chlorobenzoyl chloride - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Home Page [chem.ualberta.ca]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Purification of crude 3-Bromo-4-chlorobenzamide by recrystallization
Welcome to the technical support center for the purification of 3-Bromo-4-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section addresses specific issues you may encounter during the recrystallization of this compound in a direct question-and-answer format.
Question 1: I've cooled my solution, but no crystals have formed. What should I do?
Answer: This is one of the most common challenges in recrystallization and typically points to one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated.
-
Cause A: Insufficient Saturation (Too much solvent). This is the most frequent cause.[1] The concentration of this compound is too low to reach the saturation point upon cooling. To obtain an optimal yield, a minimum of near-boiling solvent should be used for dissolution.[2]
-
Cause B: Supersaturation. The solution contains more dissolved solute than it theoretically should at a given temperature and is in a metastable state, requiring a nucleation site to initiate crystal growth.[1]
-
Solution 1: Seeding. If you have a pure crystal of this compound, add a tiny speck ("seed crystal") to the solution. This provides a template for crystal formation.[4][5]
-
Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4] The microscopic scratches on the glass provide nucleation sites that can induce crystallization.[1][3]
-
Question 2: My product has separated as an oily liquid instead of forming solid crystals. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is high, depressing the melting point of the mixture.[3]
-
Solution 1: Reheat and Dilute. Heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point slightly.[1][3]
-
Solution 2: Slow Down the Cooling. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.[1] Rapid cooling, such as placing a hot flask directly into an ice bath, often causes solutes to crash out as an amorphous solid or oil, trapping impurities.[4]
Question 3: The recovery yield of my purified this compound is very low. What went wrong?
Answer: A low yield is often a result of procedural missteps, assuming the initial crude material contained a reasonable amount of the desired product.
-
Possible Cause 1: Using Excessive Solvent. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[6] Always strive to use the minimum amount of hot solvent required for complete dissolution.[2]
-
Possible Cause 2: Premature Crystallization. If the compound crystallizes during a hot filtration step (to remove insoluble impurities), significant product loss can occur.[3] Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.
-
Possible Cause 3: Inefficient Cooling. Ensure the solution is cooled sufficiently, typically in an ice-water bath, to maximize precipitation before filtration.[6]
-
Possible Cause 4: Excessive Washing. Washing the collected crystals is necessary to remove adhering mother liquor, but using too much wash solvent or solvent that is not ice-cold will redissolve a portion of your purified product.[2]
Question 4: My final product has a yellowish tint. How do I remove colored impurities?
Answer: Colored impurities are common in organic synthesis and can often be removed with activated charcoal.
-
Solution: After dissolving the crude this compound in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. The charcoal adsorbs the colored impurities onto its high-surface-area matrix. Swirl the hot solution with the charcoal for a few minutes. Crucially , you must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[5] Be aware that using an excessive amount of charcoal can also adsorb your desired product, leading to a lower yield.[5]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4 °C).[7][8] Additionally, the impurities should either be highly soluble at all temperatures or completely insoluble.[9] For a substituted benzamide like this, which has polar functional groups, polar solvents are a good starting point.[10] Based on the properties of similar compounds, good candidates to screen include ethanol, methanol, or a mixed-solvent system like ethanol/water.[11][12]
Solvent Selection Summary
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
|---|---|---|---|
| Ethanol | High | Moderate | A good starting point for single-solvent recrystallization. |
| Methanol | High | Moderate | Similar to ethanol, but more volatile. |
| Water | Very Low | Insoluble | Unsuitable as a single solvent but excellent as an anti-solvent.[13] |
| Ethanol/Water | High | Very Low | Often an excellent choice for mixed-solvent recrystallization. Ethanol acts as the primary solvent, and water acts as the anti-solvent.[12] |
| Toluene | Moderate | Low | A less polar option that may be effective if impurities are highly polar. |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent with a more soluble primary solvent like ethyl acetate. |
Q2: What are the most common impurities in crude this compound?
A2: The impurities will depend on the synthetic route. Common impurities often include unreacted starting materials or byproducts from side reactions.[14] For instance, if the synthesis involves the bromination of 4-chlorobenzamide, residual 4-chlorobenzamide or regioisomers (other brominated versions) could be present.
Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization?
A3: In a single-solvent recrystallization , the crude material is dissolved in a minimal amount of a single hot solvent and crystallizes upon cooling. This is the simplest method.[9] A mixed-solvent recrystallization is used when no single solvent has the ideal solubility profile. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent"). The crude solid is dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the hot "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9]
Q4: Why is slow cooling important for obtaining pure crystals?
A4: Slow cooling is critical for forming a pure, well-defined crystal lattice.[7] As the solution cools gradually, the molecules of the target compound have time to selectively deposit onto the growing crystal lattice in an ordered fashion, excluding impurity molecules. If the solution is cooled too quickly ("crashed out"), impurities can become trapped within the rapidly forming crystal structure, resulting in a less pure final product.[4]
Experimental Protocol: Recrystallization of this compound
This protocol details a robust method using a mixed ethanol/water solvent system.
Workflow Overview
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, add a minimal amount of hot ethanol and stir until the solid is completely dissolved.
-
Addition of Anti-Solvent: While maintaining the heat and stirring, add hot deionized water dropwise to the ethanol solution. Continue adding water until the solution remains faintly turbid (cloudy), indicating it has reached the saturation point.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated but not supersaturated at the high temperature.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.[4][7]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold ethanol/water mixture (e.g., 1:1 ratio) to rinse away any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely by drawing air through them on the filter funnel for an extended period. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.[2]
Purity, Temperature, and Solubility Relationship
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. amherst.edu [amherst.edu]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-chlorobenzamide Synthesis
Welcome to the technical support center for the synthesis of 3-bromo-4-chlorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal outcomes for your experiments.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, providing detailed, evidence-based solutions.
Issue 1: Low or No Yield of this compound
Question: I am experiencing a very low yield in my attempt to synthesize this compound from 3-bromo-4-chlorobenzoic acid and ammonia. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the amidation of 3-bromo-4-chlorobenzoic acid are a common issue, often stemming from the direct reaction between a carboxylic acid and an amine.
Causality and Optimization:
-
Acid-Base Neutralization: Carboxylic acids and amines are acidic and basic, respectively. When mixed, they can undergo a rapid acid-base reaction to form an ammonium salt.[1] This salt formation competes with the desired nucleophilic acyl substitution, thereby reducing the yield of the amide. To favor amide formation, this salt must be dehydrated, which typically requires high temperatures (often exceeding 100°C).[1][2][3]
-
Poor Leaving Group: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by ammonia inefficient under mild conditions.[4]
Recommended Solutions:
-
Two-Step Synthesis via Acyl Chloride: A more reliable and higher-yielding approach is a two-step process.[5]
-
Step 1: Formation of the Acyl Chloride: Convert the 3-bromo-4-chlorobenzoic acid to its more reactive acyl chloride derivative, 3-bromo-4-chlorobenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5] The acyl chloride has a much better leaving group (Cl⁻) compared to the hydroxyl group.
-
Step 2: Amination: The resulting acyl chloride can then be reacted with ammonia (or an amine) to form the desired amide. This reaction is typically fast and efficient, even at lower temperatures.[2][3]
-
-
Use of Coupling Reagents: For a one-pot synthesis under milder conditions, consider using coupling reagents. These reagents activate the carboxylic acid, facilitating the attack by the amine. Common coupling agents include:
These reagents are particularly useful for sensitive substrates where harsh conditions are not viable.[4]
Issue 2: Formation of Impurities Detected by TLC/HPLC
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of several impurities alongside my desired this compound product. What are these impurities and how can I minimize their formation?
Answer:
The presence of multiple impurities is a frequent challenge. Understanding their origin is key to optimizing the reaction conditions.
Likely Impurities and Their Prevention:
| Impurity | Likely Cause | Prevention and Mitigation |
| Unreacted 3-Bromo-4-chlorobenzoic Acid | Incomplete reaction. | - Ensure the activating agent (e.g., SOCl₂) is used in a slight excess. - Increase reaction time or temperature during the acyl chloride formation step. |
| Symmetrical Anhydride | Reaction of the acyl chloride with unreacted carboxylic acid. | - Add the amine nucleophile promptly after the formation of the acyl chloride. - Ensure complete conversion of the carboxylic acid to the acyl chloride before proceeding. |
| Diacylated Amine (if a primary amine is used instead of ammonia) | The initially formed amide acts as a nucleophile and reacts with another molecule of the acyl chloride. | - Use a slight excess of the amine. - Add the acyl chloride slowly to the amine solution to maintain a high concentration of the amine. |
| Products of Ring Substitution | Harsh reaction conditions, especially with certain activating agents or in the presence of strong Lewis acids. | - Maintain moderate reaction temperatures. - Choose milder activating agents if possible. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound. Recrystallization is proving ineffective. What are the best practices for purifying this compound?
Answer:
Purification can be challenging due to the compound's solubility profile and the nature of the impurities.
Troubleshooting Purification:
-
Recrystallization Solvent Selection: Finding a single suitable solvent for recrystallization can be difficult. A mixed solvent system is often more effective.[6] A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone) and then add a hot anti-solvent (a solvent in which it is poorly soluble, e.g., water, hexane) dropwise until the solution becomes slightly cloudy.[6] Then, a few more drops of the hot soluble solvent are added to clarify the solution, which is then allowed to cool slowly.
-
"Oiling Out": If the product separates as an oil instead of crystals, it may be due to a supersaturated solution, rapid cooling, or the presence of significant impurities.[7] To remedy this, try reheating the solution, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[7]
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
A1: The most common starting material is 3-bromo-4-chlorobenzoic acid.[8][9][10] This compound is commercially available from various chemical suppliers.
Q2: Can I directly react 3-bromo-4-chlorobenzoic acid with ammonia to get the amide?
A2: While technically possible, it is generally not recommended for achieving high yields under standard laboratory conditions. The direct reaction requires high temperatures to drive off water from the intermediate ammonium salt.[2][3] A more efficient method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, before reacting it with ammonia.[4]
Q3: What safety precautions should I take when working with thionyl chloride (SOCl₂)?
A3: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q5: What are the expected physical properties of this compound?
A5: this compound is expected to be a solid at room temperature. The molecular formula is C₇H₅BrClNO, and the molecular weight is approximately 234.48 g/mol .[11] The melting point and other physical properties would need to be confirmed by experimental analysis or from a reliable chemical database.
Experimental Workflow: Two-Step Synthesis of this compound
This diagram illustrates the recommended two-step synthesis pathway.
Caption: Workflow for the synthesis of this compound.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 3-ブロモ-4-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:791137-22-9 | Chemsrc [chemsrc.com]
Stability of 3-Bromo-4-chlorobenzamide under different pH conditions
Technical Support Center: 3-Bromo-4-chlorobenzamide
Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various pH conditions. While direct, peer-reviewed kinetic studies on this specific molecule are not extensively published, this document synthesizes established principles of amide chemistry, data from structurally analogous compounds, and best practices from regulatory guidelines to offer a robust framework for its handling and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A: this compound, like most benzamide derivatives, is expected to be most stable in neutral to slightly acidic aqueous solutions (pH 4-7). In this range, the rate of hydrolysis is minimal. The amide bond is inherently stable, but it is susceptible to hydrolysis under more extreme pH conditions.[1][2] For routine applications, preparing fresh solutions in a neutral buffer or a suitable organic solvent is recommended to ensure compound integrity.
Q2: How do strongly acidic or basic conditions affect the stability of this compound?
A: Both strongly acidic and basic conditions will accelerate the degradation of this compound through hydrolysis.[2]
-
Acidic Conditions (pH < 3): Under strong acid catalysis, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.
-
Basic Conditions (pH > 9): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is often more aggressive than acid-catalyzed hydrolysis for simple amides.[1] The rate of hydrolysis generally increases with increasing pH in the alkaline range.[3]
Q3: What is the primary degradation product of this compound under hydrolytic conditions?
A: The primary degradation pathway is the hydrolysis of the amide bond. This reaction cleaves the molecule into 3-Bromo-4-chlorobenzoic acid and ammonia (or the ammonium ion, NH₄⁺, under acidic conditions).[2][4] Identifying the formation of 3-Bromo-4-chlorobenzoic acid is a key indicator of compound degradation.
Q4: Why is understanding the pH-dependent stability crucial for my research?
A: A thorough understanding of your compound's stability is a cornerstone of reliable and reproducible research.[5] For this compound, this is critical for:
-
Reaction Planning: If used as a reactant in a pH-sensitive reaction, you must ensure the compound does not significantly degrade over the course of the experiment, which could lead to lower yields and complex product mixtures.
-
Analytical Method Development: When developing a stability-indicating analytical method (e.g., by HPLC), it is essential to generate degradation products to prove that the method can separate them from the parent compound.[6]
-
Formulation and Storage: For drug development professionals, knowing the pH of maximum stability is fundamental for creating stable formulations and defining appropriate storage conditions for stock solutions.[7]
Troubleshooting Guide
Issue 1: "I observe a new, more polar peak in my HPLC analysis after incubating my compound in an aqueous buffer. What could it be?"
-
Probable Cause: You are likely observing the formation of the primary hydrolytic degradant, 3-Bromo-4-chlorobenzoic acid. The carboxylic acid group makes this product significantly more polar than the parent amide, resulting in an earlier elution time on a standard reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If you have a standard, inject a sample of 3-Bromo-4-chlorobenzoic acid to confirm if the retention times match. Alternatively, collect the fraction and analyze it by LC-MS to confirm the mass of the suspected degradant (Expected [M-H]⁻ ion for 3-Bromo-4-chlorobenzoic acid: ~233.9/235.9 Da).
-
pH Check: Verify the pH of your buffer. If it has drifted into an acidic or alkaline range, this would explain the accelerated degradation.
-
Preventative Action: If possible, perform your experiment at a more neutral pH. If the experimental conditions cannot be changed, consider the rate of degradation and plan your experiment to be completed before significant degradation occurs. Prepare solutions fresh and use them immediately.
-
Issue 2: "My reaction yield is consistently low when using this compound under basic conditions. Could stability be the issue?"
-
Probable Cause: Yes, this is a very likely scenario. Benzamides are particularly susceptible to base-catalyzed hydrolysis.[1] The base in your reaction may be consuming your starting material through a parallel degradation pathway, thus reducing the yield of your desired product.
-
Troubleshooting Steps:
-
Run a Control Experiment: Set up a "blank" reaction containing only this compound, your solvent, and the base at the reaction temperature. Monitor the disappearance of the starting material over time using TLC or HPLC. This will quantify its stability under your specific reaction conditions.
-
Modify Reaction Conditions:
-
Can a weaker, non-nucleophilic base be used?
-
Can the reaction temperature be lowered to reduce the rate of hydrolysis?
-
Can the reaction time be shortened?
-
-
Adjust Stoichiometry: If modifications are not possible, you may need to use an excess of this compound to compensate for the portion that degrades during the reaction.
-
Mechanistic Insights: The Hydrolysis of this compound
Understanding the chemical mechanisms of degradation is key to predicting and controlling the stability of this compound. The primary mechanism is hydrolysis, which is catalyzed by both acid and base.
Caption: pH-dependent hydrolysis pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to determine the hydrolytic stability of this compound. The goal is to induce a target degradation of 5-20%, which is sufficient to identify degradation products without completely consuming the parent compound.[6][8]
1. Materials and Equipment
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Standard buffer solutions (e.g., phosphate, citrate)
-
pH meter
-
Calibrated HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Experimental Workflow Diagram
Caption: Workflow for conducting a hydrolytic forced degradation study.
3. Step-by-Step Methodology
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a series of aqueous buffers covering the desired pH range (e.g., 0.1 M HCl for pH ~1, phosphate buffer for pH 7, 0.1 M NaOH for pH ~13).
-
-
Initiate Degradation:
-
In separate, sealed vials, add a small aliquot of the stock solution to each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Place the vials in a controlled environment at an elevated temperature (e.g., 60 °C) to accelerate degradation. Include a control sample at room temperature or 4°C.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Crucial Step: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This quenches the degradation reaction and protects the HPLC column. Dilute with mobile phase if necessary.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor at a suitable wavelength (e.g., determined by a UV scan of the parent compound).
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH condition to determine the degradation rate.
-
Ensure "mass balance" by confirming that the decrease in the parent peak area corresponds to an increase in the degradation product peak areas.[6]
-
4. Illustrative Data Summary
The following table shows hypothetical data for the degradation of this compound after 24 hours at 60°C, based on the expected behavior of benzamides.
| pH Condition | % Degradation (Illustrative) | Primary Degradation Product | Expected Stability |
| pH 1 (0.1 M HCl) | ~15% | 3-Bromo-4-chlorobenzoic Acid | Low |
| pH 4 (Citrate Buffer) | < 2% | 3-Bromo-4-chlorobenzoic Acid | High |
| pH 7 (Phosphate Buffer) | < 1% | 3-Bromo-4-chlorobenzoic Acid | Very High |
| pH 10 (Carbonate Buffer) | ~25% | 3-Bromo-4-chlorobenzoic Acid | Low |
| pH 13 (0.1 M NaOH) | > 60% | 3-Bromo-4-chlorobenzoic Acid | Very Low |
References
- 1. uregina.ca [uregina.ca]
- 2. benchchem.com [benchchem.com]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. acdlabs.com [acdlabs.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yields in N-chlorination of benzamides
Welcome to the Technical Support Center for N-chlorination of benzamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues related to low reaction yields, ensuring the successful synthesis of your target N-chlorobenzamides.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in N-chlorination reactions can stem from a variety of factors, from reagent stability to subtle nuances in reaction conditions. This guide provides a systematic approach to identifying and addressing these common challenges.
Question 1: My N-chlorination reaction is showing low conversion of the starting benzamide. What are the likely causes and how can I improve it?
Low conversion is a frequent issue and often points to problems with the chlorinating agent or the reaction conditions.
Potential Cause 1: Inactive or Degraded Chlorinating Agent
Many common chlorinating agents are sensitive to storage conditions and can lose their activity over time.
-
Expert Insight: Hypochlorite-based reagents, such as sodium hypochlorite (bleach) and calcium hypochlorite, are particularly susceptible to degradation. The concentration of "active" chlorine in commercial bleach can decrease over time[1]. Similarly, tert-butyl hypochlorite is known to be an unstable and hazardous reagent if not handled properly[1][2].
Solution:
-
Use Fresh Reagents: Always use freshly opened or recently purchased chlorinating agents. For liquid reagents like sodium hypochlorite, it is advisable to titrate the solution to determine the active chlorine content before use.
-
Proper Storage: Store chlorinating agents according to the manufacturer's recommendations, typically in a cool, dark, and dry place.
-
Alternative Reagents: Consider using more stable chlorinating agents like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCICA), which are crystalline solids and generally have a longer shelf life[3][4].
Potential Cause 2: Suboptimal Reaction pH
The pH of the reaction medium can significantly influence the rate and efficiency of N-chlorination.
-
Expert Insight: The reactivity of the chlorinating species is pH-dependent. For instance, in aqueous media, the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (⁻OCl) is governed by pH. HOCl is generally a more potent electrophilic chlorinating agent than ⁻OCl[5][6][7]. Some reactions may benefit from acidic or basic conditions to facilitate the reaction. For example, the N-chlorination of some amides with hypochlorite has been proposed to proceed via hydrogen bonding between the amide proton and the hypochlorite oxygen, which is more prevalent at higher pH[7].
Solution:
-
pH Optimization: If your reaction is sluggish, experiment with adjusting the pH. For reactions using hypochlorite, carefully adding a dilute acid (like acetic acid) can shift the equilibrium towards the more reactive HOCl. Conversely, for certain substrates, basic conditions might be favorable.
-
Buffered Systems: Employing a buffer system can help maintain the optimal pH throughout the reaction, preventing fluctuations that could lead to side reactions or decreased efficiency.
Potential Cause 3: Insufficient Reaction Time or Temperature
N-chlorination kinetics can vary widely depending on the substrate and conditions.
-
Expert Insight: Electron-withdrawing groups on the benzamide ring can decrease the nucleophilicity of the amide nitrogen, slowing down the reaction rate. Conversely, electron-donating groups tend to accelerate the reaction[5][6].
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time[8].
-
Temperature Adjustment: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to the decomposition of the N-chloroamide product or the chlorinating agent. Microwave irradiation has been explored as a method to accelerate these reactions, though it requires careful control to avoid decomposition[9][10].
Question 2: My reaction seems to work, but I isolate very little of the desired N-chlorobenzamide after workup and purification. What could be happening to my product?
Product loss during isolation is a common pitfall. The stability of the N-chloroamide and the purification method are critical factors.
Potential Cause 1: Hydrolysis of the N-Chloroamide
N-chloroamides can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to the starting benzamide.
-
Expert Insight: The stability of N-chloroamides is pH-dependent. While specific data for many N-chlorobenzamides is limited, related compounds show increased hydrolysis rates in strongly acidic or alkaline solutions[11]. The workup procedure, if not carefully controlled, can inadvertently lead to product decomposition.
Solution:
-
Neutral Workup: Aim for a neutral pH during the aqueous workup. Use washes with saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove excess water[12].
-
Temperature Control: Perform the workup and extraction at low temperatures (e.g., in an ice bath) to minimize thermal degradation.
-
Minimize Contact Time: Reduce the time the product is in contact with aqueous layers.
Potential Cause 2: Degradation During Purification
Standard purification techniques like silica gel chromatography can sometimes lead to the decomposition of sensitive N-chloroamides.
-
Expert Insight: The acidic nature of standard silica gel can catalyze the degradation of certain N-chloroamides.
Solution:
-
Neutralized Silica Gel: If chromatography is necessary, consider using silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system.
-
Alternative Purification Methods:
-
Recrystallization: This is often the preferred method for purifying solid N-chloroamides, as it avoids contact with stationary phases. A common technique involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly[3][8].
-
Trituration: Washing the crude product with a solvent in which the desired compound is insoluble can effectively remove soluble impurities[8].
-
Potential Cause 3: Photodecomposition
Some N-halo compounds are known to be light-sensitive.
-
Expert Insight: Photolysis of N-chloroamides can lead to the formation of radical intermediates, which can undergo various side reactions[10].
Solution:
-
Protect from Light: Conduct the reaction and store the product in flasks wrapped in aluminum foil or in amber-colored glassware to protect it from light.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for my benzamide?
The choice of chlorinating agent depends on the substrate's reactivity, the desired reaction conditions, and safety considerations.
| Chlorinating Agent | Form | Advantages | Disadvantages |
| Sodium Hypochlorite (NaOCl) | Aqueous Solution | Inexpensive, readily available. | Unstable, concentration varies[1]. |
| Calcium Hypochlorite (Ca(OCl)₂) | Solid | Inexpensive, more stable than NaOCl. | Can be heterogeneous, requiring good mixing[13]. |
| N-Chlorosuccinimide (NCS) | Solid | Stable, easy to handle, mild reactivity[4]. | Can be slower for deactivated substrates. |
| Trichloroisocyanuric Acid (TCICA) | Solid | High active chlorine content, efficient[3]. | Can lead to over-chlorination if not controlled. |
| tert-Butyl Hypochlorite (t-BuOCl) | Liquid | Highly reactive. | Unstable, potentially hazardous[1]. |
| Oxone® / NaCl | Solid | Generates active chlorine in situ, mild conditions. | Requires a biphasic system with alumina support. |
Q2: How do I know if my reaction has gone to completion?
The most reliable way is to monitor the disappearance of the starting benzamide using an analytical technique.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction. Co-spot the reaction mixture with your starting material to track its consumption[8].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product[14].
-
¹H NMR Spectroscopy: Can be used to monitor the disappearance of the N-H proton signal of the starting benzamide and the appearance of new signals corresponding to the N-chlorobenzamide.
Q3: What are common side reactions in N-chlorination of benzamides?
Side reactions can compete with the desired N-chlorination, leading to lower yields and purification challenges.
-
Over-chlorination: For primary benzamides, dichlorination can occur, although it is generally less favorable than the initial chlorination[15].
-
Ring Chlorination: For benzamides with electron-rich aromatic rings, electrophilic aromatic substitution on the ring can compete with N-chlorination, especially under acidic conditions that can activate the chlorinating agent[4].
-
Hofmann Rearrangement: In the presence of a base, N-chloroamides can undergo Hofmann rearrangement, particularly upon heating.
-
Decomposition: As discussed in the troubleshooting section, the product can decompose back to the starting amide.
Q4: What is the general mechanism for N-chlorination of benzamides?
The precise mechanism can vary with the chlorinating agent and conditions, but it generally involves the electrophilic attack of a "Cl+" equivalent on the nucleophilic nitrogen of the amide.
-
Expert Insight: One proposed mechanism for chlorination with hypochlorous acid involves the formation of an iminol tautomer of the amide, which then reacts with HOCl[16][17]. Another proposal for reactions with hypochlorite ion suggests the initial formation of a hydrogen bond between the amide proton and the hypochlorite oxygen, facilitating the N-Cl bond formation[7].
Experimental Protocols & Visualizations
General Protocol for N-Chlorination using Trichloroisocyanuric Acid (TCICA)
This protocol is adapted from established procedures and offers a reliable method for the N-chlorination of many benzamides[3].
-
Dissolution: In a round-bottom flask, dissolve the benzamide (1 equivalent) in a suitable solvent (e.g., methanol, acetone).
-
Reagent Addition: Add TCICA (0.4-0.5 equivalents, as TCICA provides three active chlorine atoms) to the stirred solution at room temperature. A precipitate of cyanuric acid may form.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the cyanuric acid precipitate. Wash the solid with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude N-chlorobenzamide can be purified by recrystallization from a suitable solvent (e.g., benzene, hexane/ethyl acetate).
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in N-chlorination reactions.
Mechanism of N-Chlorination with Hypochlorous Acid
Caption: Proposed mechanism of N-chlorination via the iminol tautomer.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis on Microwave Based N-Chlorination of Amides [ignited.in]
- 10. View of Analysis on Microwave Based N-Chlorination of Amides | Journal of Advances in Science and Technology [ignited.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
- 16. Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 3-Bromo-4-chlorobenzamide during storage
Welcome to the dedicated technical support guide for 3-Bromo-4-chlorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common challenges and questions regarding its storage and stability, providing in-depth, scientifically grounded advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to decompose?
A1: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to form 3-Bromo-4-chlorobenzoic acid and ammonia.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. This can occur via cleavage of the amide bond or a photo-Fries rearrangement.[1]
-
Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can lead to decomposition, potentially through free radical mechanisms.[2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. A supplier MSDS recommends storing the compound in closed vessels.[2] For long-term storage, refrigeration (2-8°C) in a tightly sealed container is recommended to reduce the rates of potential hydrolytic and thermal degradation. The container should be opaque or stored in a light-blocking secondary container to prevent photodegradation.
Q3: I've noticed a change in the color of my this compound powder. What could be the cause?
A3: A color change, such as yellowing, is often an indicator of degradation. This could be due to the formation of chromophoric degradation products resulting from light exposure or thermal stress. It is advisable to assess the purity of the material before use if any change in appearance is observed.
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: While freezing can slow down chemical reactions, it's crucial to prevent moisture condensation. When removing the container from the freezer, it must be allowed to equilibrate to room temperature before opening to avoid atmospheric moisture condensing on the cold powder. Storing in a desiccator within the freezer can provide an additional layer of protection against moisture.
Troubleshooting Guide
Issue 1: Unexpected Results or Low Yields in Reactions
-
Symptom: Reactions involving this compound are not proceeding as expected, showing low yields, or generating unexpected side products.
-
Potential Cause: Decomposition of the starting material. The presence of degradation products, such as 3-Bromo-4-chlorobenzoic acid, can interfere with the reaction.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of your this compound stock. A stability-indicating HPLC method is the most reliable technique for this.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark). Check for any breaches in the storage protocol, such as prolonged exposure to ambient light or humidity.
-
Purification: If the material is found to be impure, recrystallization may be a viable option to remove degradation products.
-
Issue 2: Inconsistent Analytical Results
-
Symptom: Variability in analytical data (e.g., HPLC, NMR) for the same batch of this compound over time.
-
Potential Cause: Ongoing degradation of the sample. This can be exacerbated by improper handling of analytical samples.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare analytical solutions fresh for each analysis. If solutions need to be stored, they should be kept in a refrigerator or freezer in sealed, light-protected vials.
-
Solvent Effects: Be mindful of the solvent used for analysis. Protic solvents or solutions with extreme pH values can accelerate degradation.
-
Control Samples: Analyze a freshly prepared standard alongside the aged sample to differentiate between sample degradation and instrument variability.
-
Understanding Decomposition Pathways
To effectively prevent decomposition, it's essential to understand the underlying chemical mechanisms.
Hydrolytic Degradation
The amide functional group in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. The primary degradation product is 3-bromo-4-chlorobenzoic acid.
Diagram: Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
Photodegradation
Aromatic amides can undergo photodegradation through two primary mechanisms:
-
Photo-Fries Rearrangement: This involves the migration of the acyl group to the aromatic ring, forming amino-ketones.
-
Amide Bond Cleavage: This results in the formation of radical species that can lead to a variety of degradation products.
Diagram: Potential Photodegradation Pathways
Caption: Potential photodegradation routes for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[4][5][6][7]
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Heat the solutions at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 1, 3, 5 days).
-
Neutralize the samples before analysis.
2. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add a small percentage of hydrogen peroxide (e.g., 3%).
-
Store at room temperature and monitor for degradation over time.
3. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C) and analyze samples at different time points.
4. Photodegradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light, as specified in ICH guideline Q1B.[2][5][6][8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method that can be used to assess the purity of this compound and separate it from its potential degradation products.[3][9]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile phase |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal and hydrolytic degradation. |
| Light | Protect from light (use amber vials or store in the dark) | Prevents photodegradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) if possible | Protects from moisture and oxidative degradation. |
| Humidity | Store in a dry environment or in a desiccator | Prevents hydrolysis. |
Table 2: Potential Degradation Products and Analytical Detection Methods
| Degradation Pathway | Potential Products | Recommended Analytical Technique |
| Hydrolysis | 3-Bromo-4-chlorobenzoic acid, Ammonia | HPLC, LC-MS |
| Photodegradation | Amino-chlorobromobenzophenones, various radical-derived products | HPLC, LC-MS, GC-MS |
| Thermal Degradation | Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen bromide | GC-MS (for volatile products) |
References
- 1. scielo.br [scielo.br]
- 2. This compound | CAS#:791137-22-9 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijtsrd.com [ijtsrd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromo-4-chlorobenzamide
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals working with 3-Bromo-4-chlorobenzamide. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and reaction optimization for this versatile building block. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for catalyst selection when working with this compound?
A1: The primary consideration is achieving chemoselectivity. This compound possesses two different halogen atoms, bromine and chlorine, on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: C–I > C–Br > C–OTf > C–Cl.[1] This inherent difference in bond dissociation energies and reactivity towards oxidative addition to a low-valent metal center allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.[1][2]
Therefore, the catalyst system (palladium precursor and ligand) must be chosen to exploit this reactivity difference. Key factors include:
-
Palladium Precursor: Standard Pd(0) or Pd(II) precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used.[3][4] The choice often depends on the specific reaction and the need for in-situ generation of the active Pd(0) catalyst.
-
Ligand Choice: The ligand is critical for tuning the reactivity and stability of the palladium catalyst. For selective C-Br activation, moderately electron-rich and sterically accessible phosphine ligands are often effective. Overly reactive catalyst systems, often employing very bulky and electron-rich ligands, might lead to undesired side reactions or the activation of the C-Cl bond.[5]
-
Reaction Conditions: Temperature, base, and solvent play a crucial role in controlling selectivity. Milder conditions will favor the more reactive C-Br bond cleavage.
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this compound at the C-Br position?
A2: Several palladium-catalyzed cross-coupling reactions can be effectively and selectively performed at the C-Br position of this compound. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a widely used and robust reaction with high functional group tolerance.[6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[8][9]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][10]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[11][12]
The choice of reaction will depend on the desired final product. In all cases, careful optimization of the catalyst system and reaction conditions is necessary to ensure high selectivity for the C-Br bond.
Q3: Can I functionalize the C-Cl bond after reacting the C-Br bond?
A3: Yes, the sequential functionalization of this compound is a key synthetic strategy. After the initial cross-coupling at the more reactive C-Br position, the resulting product, a 3-substituted-4-chlorobenzamide, can undergo a second cross-coupling reaction at the C-Cl position. However, activating the C-Cl bond typically requires more forcing conditions, such as:
-
Higher reaction temperatures.
-
More reactive catalyst systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[13][14]
-
Stronger bases.
This stepwise approach allows for the synthesis of di-substituted benzamides with different functionalities at the 3 and 4 positions.
Troubleshooting Guide
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C-Br position of this compound, but I am getting a low yield or only starting material back. What should I check?
A: Low yields in Suzuki couplings are a common problem that can often be resolved through systematic troubleshooting.[15]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Suzuki coupling.
Detailed Steps & Explanations:
-
Reagent Integrity:
-
Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality. You can try using a slight excess (1.2-1.5 equivalents).
-
Base: The base is crucial for the transmetalation step.[6] Ensure it is finely powdered and dry. The choice of base can significantly impact the reaction; common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] In some cases, a weaker base like KF can be effective, especially if you have base-sensitive functional groups.[16]
-
Solvent: Ensure your solvents are anhydrous (unless using an aqueous mixture) and properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
-
-
Catalyst System:
-
Palladium Black: The formation of palladium black indicates catalyst decomposition and deactivation.[14] This can be caused by oxygen, high temperatures, or an inappropriate ligand.
-
Ligand Choice: If using a simple ligand like PPh₃, consider switching to a more robust one. For Suzuki couplings, ligands like SPhos or XPhos can be very effective, although they may also increase the risk of C-Cl activation if the temperature is too high.[3]
-
-
Reaction Conditions:
-
Temperature: While milder temperatures favor C-Br selectivity, the reaction may be too slow. Try incrementally increasing the temperature (e.g., from 80°C to 100°C) while monitoring for the formation of byproducts from C-Cl activation.
-
Recommended Protocol (Starting Point for Suzuki-Miyaura Coupling):
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[17]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).[17]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Issue 2: Lack of Selectivity and Formation of Di-substituted Product in Buchwald-Hartwig Amination
Q: I am trying to perform a selective Buchwald-Hartwig amination on the C-Br position, but I am observing a significant amount of the di-aminated product where the amine has also displaced the chlorine.
A: Achieving high selectivity in Buchwald-Hartwig aminations of di-halogenated substrates can be challenging, as the catalyst systems are often highly active.[5][9] The formation of the di-substituted product indicates that the catalyst is activating the C-Cl bond in addition to the C-Br bond.
Strategies to Improve Selectivity:
-
Lower the Reaction Temperature: This is the most straightforward approach. C-Cl bond activation typically has a higher activation energy than C-Br bond activation. Reducing the temperature (e.g., from 110°C to 80-90°C) can significantly slow down the rate of C-Cl oxidative addition relative to C-Br.
-
Modify the Catalyst System:
-
Ligand Choice: Highly electron-rich and bulky ligands (e.g., Buchwald ligands) are designed to activate less reactive C-Cl bonds.[13] Consider switching to a less activating ligand, such as PPh₃ or a bidentate ligand like BINAP or DPPF, which may provide a better balance of reactivity and selectivity.[8][18]
-
Palladium Precursor: The choice of precursor can sometimes influence the outcome, though the ligand effect is generally more pronounced.
-
-
Base Selection: The strength and nature of the base can influence catalyst activity. While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, a weaker base like K₃PO₄ or Cs₂CO₃ might temper the catalyst's reactivity and improve selectivity.[18]
Comparative Catalyst Systems for Buchwald-Hartwig Amination:
| Catalyst System | Typical Conditions | Expected Outcome with this compound |
| Pd₂(dba)₃ / XPhos | Toluene, NaOtBu, 100-110°C | High activity, risk of over-amination (di-substitution) |
| Pd(OAc)₂ / BINAP | Toluene, Cs₂CO₃, 100°C | Good activity, potentially higher selectivity for C-Br |
| Pd(OAc)₂ / PPh₃ | Toluene, K₃PO₄, 110°C | Lower activity, may require longer reaction times, but likely higher selectivity |
Issue 3: Dehalogenation as a Major Side Product
Q: In my cross-coupling reaction, I am observing a significant amount of 4-chlorobenzamide, where the bromine atom has been replaced by a hydrogen. What causes this dehalogenation?
A: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[19] It can arise from several pathways:
-
β-Hydride Elimination: If the organometallic coupling partner has β-hydrogens, a competing pathway of β-hydride elimination can occur from a palladium intermediate.[8]
-
Protonolysis: The arylpalladium intermediate can react with a proton source (e.g., water, alcohol, or the amine itself in Buchwald-Hartwig reactions) to generate the dehalogenated arene.
-
Reductive Cleavage: Some reagents or solvents can act as hydride sources, leading to the reduction of the C-Br bond.
How to Mitigate Dehalogenation:
-
Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware to minimize proton sources.
-
Choice of Base: In some cases, the choice of base can influence the rate of dehalogenation. Experiment with different bases to find one that minimizes this side reaction.
-
Ligand Effects: The ligand can influence the relative rates of the desired reductive elimination versus side reactions. There is no universal rule, and screening of ligands may be necessary.
-
Reagent Purity: Ensure the coupling partner is pure and free from impurities that could act as hydride donors.
Reaction Mechanism Visualization (Suzuki-Miyaura Catalytic Cycle):
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
This guide is intended to provide a strong foundation for your work with this compound. Successful cross-coupling is often an empirical science, and systematic optimization based on sound chemical principles is the key to achieving your desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
Minimizing side product formation in reactions with 3-Bromo-4-chlorobenzamide
Welcome to the technical support center for 3-Bromo-4-chlorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in achieving high selectivity and minimizing side product formation, particularly in cross-coupling reactions. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Suzuki coupling with this compound. Which halide is more reactive?
A: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond under typical Suzuki-Miyaura cross-coupling conditions. This is due to the lower bond dissociation energy of the C-Br bond (approximately 280 kJ/mol) compared to the C-Cl bond (~340 kJ/mol), which facilitates a more rapid oxidative addition to the Palladium(0) catalyst. This inherent reactivity difference is the cornerstone of achieving chemoselective functionalization at the C3 position.
Q2: What are the most common side products I should watch for in a selective C-Br coupling reaction?
A: The primary side products in a selective Suzuki or Buchwald-Hartwig reaction at the bromine position are:
-
Homocoupling of the boronic acid/ester: This results in a biaryl species derived from your coupling partner.
-
Proto-dehalogenation (Hydrodehalogenation): The bromine or chlorine atom is replaced by a hydrogen atom, leading to 4-chlorobenzamide or 3-bromobenzamide, respectively.
-
Double-coupling Product: The boronic acid or amine couples at both the C-Br and C-Cl positions, which is more common under harsh reaction conditions.
-
Reaction at the C-Cl position: While less favorable, some coupling may occur at the C-Cl bond, leading to a regioisomeric impurity.
Q3: Can I perform a coupling reaction at the C-Cl position while leaving the C-Br intact?
A: This is exceptionally challenging and generally not synthetically viable using standard cross-coupling methods due to the inherently higher reactivity of the C-Br bond. Achieving selectivity for the C-Cl bond would require a specialized catalytic system, potentially using nickel catalysts or highly specific ligands designed to differentiate between the two halogens, but this is not a trivial undertaking. For practical purposes, sequential functionalization starting at the C-Br position is the standard and recommended approach.
Troubleshooting Guide: Minimizing Side Product Formation
This section provides a problem-oriented approach to troubleshoot and optimize your reactions.
Problem 1: Poor Selectivity and Formation of Double-Coupling Product
You observe significant amounts of the product where both the bromine and chlorine have been substituted.
Primary Cause: The reaction conditions (temperature, time, catalyst loading) are too harsh, overcoming the reactivity difference between the two C-X bonds.
Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. Begin your optimization at a lower temperature (e.g., 40-60 °C) and slowly increase it only if the reaction is too sluggish. High temperatures provide enough energy to activate the less reactive C-Cl bond.
-
Reduce Catalyst Loading: High concentrations of the active Pd(0) species can increase the rate of the secondary C-Cl activation. Reduce the catalyst loading to the minimum required for efficient C-Br coupling (e.g., 1-2 mol%).
-
Choose a Milder Base: Strong bases can promote side reactions. Use the mildest base that effectively facilitates the transmetalation step. For Suzuki reactions, bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like K₃PO₄ when selectivity is critical.
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond from proceeding.
Problem 2: Significant Proto-dehalogenation (Hydrodehalogenation)
You observe the formation of 4-chlorobenzamide (from debromination) or 3-bromobenzamide (from dechlorination).
Primary Cause: This side reaction is often promoted by impurities in solvents or reagents (especially water), or by certain catalyst/ligand combinations that favor a reductive elimination pathway involving a hydride species.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and reagents. Water can be a source of protons for this side reaction.
-
Thoroughly Degas the Reaction Mixture: Oxygen can degrade the catalyst and alter the reaction pathway. Degas the solvent and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst.
-
Evaluate Your Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes promote hydrodehalogenation. If this is a persistent issue, consider screening other ligands. For instance, SPhos and XPhos are generally robust for cross-coupling reactions and can sometimes suppress this side reaction.
Problem 3: Boronic Acid Homocoupling in Suzuki Reactions
A significant amount of biaryl product derived from your boronic acid coupling partner is observed.
Primary Cause: This side reaction is often driven by the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid, or by high temperatures.
Solutions:
-
Rigorous Degassing: This is the most effective solution. Ensure the reaction mixture is free of oxygen before adding the palladium catalyst.
-
Use the Correct Stoichiometry: An excessive amount of the boronic acid can favor homocoupling. Use a slight excess (e.g., 1.1-1.2 equivalents) but avoid large excesses.
-
Control the Temperature: As with other side reactions, lower temperatures can help minimize homocoupling.
Optimized Protocols for Selective Coupling
The following protocols are designed as robust starting points for achieving high selectivity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is optimized for the selective coupling of an arylboronic acid at the C3 position.
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (2 mol%).
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Conditions for Selective Suzuki Coupling
| Parameter | Recommended Condition | Rationale for Selectivity |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Provides good activity at lower temperatures, minimizing C-Cl activation. |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases that are effective without promoting side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Common solvent systems that facilitate both organic and inorganic reagents. |
| Temperature | 60-80 °C | Sufficient to activate the C-Br bond without significant C-Cl reactivity. |
Visualizing the Reaction Pathway
The following diagram illustrates the desired selective pathway versus the common side reactions.
Caption: Reaction pathways for Suzuki coupling of this compound.
Troubleshooting Workflow
Use this systematic workflow to diagnose and solve issues in your reaction.
Caption: Systematic workflow for troubleshooting common reaction issues.
Technical Support Center: Solvent Effects on the Stability and Reactivity of 3-Bromo-4-chlorobenzamide
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 3-Bromo-4-chlorobenzamide. The selection of a solvent is not merely a matter of dissolution; it is a critical experimental parameter that profoundly influences the stability of the compound and the outcome of its reactions. This document provides in-depth, field-proven insights into navigating the complexities of solvent effects, structured as a practical, problem-oriented support center.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses broad, foundational questions regarding the interplay between this compound and various solvent systems.
Q1: What are the key structural features of this compound that influence its interaction with solvents?
A1: The behavior of this compound in solution is dictated by three primary structural motifs:
-
The Amide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This feature allows for strong interactions with polar protic solvents like alcohols and water.[1]
-
The Halogenated Benzene Ring: The benzene ring itself provides a nonpolar surface area, allowing for van der Waals interactions. The presence of two halogen atoms (bromine and chlorine) increases the molecule's overall polarity and introduces potential for halogen bonding. These halogens are electron-withdrawing through induction, which influences the reactivity of the aromatic ring.[2]
-
Overall Polarity: The combination of the polar amide and the halogenated ring makes this compound a moderately polar molecule. Its solubility is therefore highest in polar solvents and lowest in nonpolar solvents, following the "like dissolves like" principle.[1]
Q2: How should I choose a solvent for the long-term storage of this compound?
A2: For long-term storage in solution, the primary goal is to minimize degradation. Given that the main degradation pathway is hydrolysis of the amide bond, it is critical to use a dry, aprotic solvent.[3]
-
Recommended: Anhydrous polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are suitable choices.
-
Avoid: Protic solvents (even alcohols like ethanol, unless strictly anhydrous) and any solvent with a high water content should be avoided. The compound is most stable in slightly acidic to neutral conditions and is susceptible to hydrolysis in strongly acidic or alkaline environments.[3] For maximum stability, store the compound as a dry solid in a cool, dark, and dry place.[4]
Q3: What are the primary degradation pathways for this compound, and how are they influenced by solvents?
A3: There are two main degradation pathways to consider:
-
Hydrolysis: This is the most common degradation route, where the amide bond is cleaved to form 3-bromo-4-chlorobenzoic acid and ammonia.[3] This reaction is catalyzed by acid or base and is significantly accelerated in protic solvents, especially water. The choice of an anhydrous, aprotic solvent is the most effective way to prevent this.[3][5]
-
Photolysis: Aromatic compounds can be sensitive to light, particularly UV radiation.[3] While specific data for this molecule is limited, related aromatic amides can undergo photo-Fries rearrangement or cleavage of the C-N bond.[3] If photostability is a concern, experiments should be conducted in amber glassware or protected from light. The solvent can play a role by potentially participating in radical reactions if photolysis occurs.
Q4: In a typical reaction, which bond is more reactive: the C-Br or the C-Cl bond?
A4: The relative reactivity depends entirely on the reaction mechanism:
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond is significantly more reactive. The rate-determining step is the oxidative addition of the C-X bond to the palladium catalyst. The C-Br bond is weaker and has a lower bond dissociation energy than the C-Cl bond, allowing it to react preferentially under milder conditions.[2]
-
For Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond is generally more reactive. In SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring, forming a negatively charged intermediate (Meisenheimer complex). The more electronegative chlorine atom is better at stabilizing this developing negative charge through its inductive effect, thus accelerating the reaction compared to bromine.[2]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted to help you diagnose and solve common problems encountered during experimentation.
Issue 1: Low Reaction Conversion or No Reaction
Q: My Suzuki cross-coupling reaction, targeting the bromine position, is very sluggish. Could the solvent be the issue?
A: Yes, the solvent system is critical for Suzuki coupling. A common cause of failure is suboptimal solvent choice.
-
Causality: This reaction requires a solvent system that can dissolve both the organic substrate and the inorganic base (e.g., K₂CO₃, Cs₂CO₃) while facilitating the catalytic cycle. Polar aprotic solvents are often used, but the presence of water is frequently essential. Water can help dissolve the base and influence the stability and activity of the palladium catalyst.
-
Troubleshooting Steps:
-
Check Your Solvent System: Are you using a standard solvent mixture like 1,4-dioxane/water or THF/water?[2] Purely organic, anhydrous conditions can sometimes be detrimental for this reaction.
-
Ensure Proper Mixing: In biphasic systems (organic/aqueous), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Degas Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Q: I'm attempting a nucleophilic aromatic substitution (SNAr) with a strong nucleophile, but I see no product. What solvent should I be using?
A: For SNAr reactions, polar protic solvents are often a poor choice and can halt the reaction entirely.
-
Causality: Polar protic solvents (e.g., ethanol, methanol, water) have acidic protons that can form strong hydrogen bonds with the nucleophile.[6] This "caging" effect, known as solvation, stabilizes the nucleophile, drastically reducing its energy and making it less reactive or "naked" to attack the electrophilic aromatic ring.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The ideal solvents for SNAr are Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents solvate the counter-ion (cation) but leave the nucleophile (anion) relatively unsolvated and highly reactive.[7]
-
Verify Anhydrous Conditions: Water is a competing nucleophile (albeit a weak one) and can lead to hydrolysis side products. Ensure your solvent is anhydrous.
-
Increase Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier.[2]
-
Issue 2: Poor Product Yield and/or Multiple Side Products
Q: My reaction appears complete by TLC, but my isolated yield is low, and I've identified 3-bromo-4-chlorobenzoic acid as a major byproduct. What is happening?
A: The presence of 3-bromo-4-chlorobenzoic acid is a definitive sign of amide hydrolysis.[3] This is a common issue, especially during reaction workup.
-
Causality: Your reaction conditions or, more likely, your workup procedure involves exposure to water under acidic or basic conditions for a prolonged period or at elevated temperatures. For example, quenching a reaction with aqueous acid (e.g., 1M HCl) and then allowing it to stir for an extended time before extraction can lead to significant hydrolysis.
-
Troubleshooting Steps:
-
Minimize Contact with Water: When performing an aqueous workup, conduct extractions quickly and at room temperature or below.
-
Use a Milder Quench: If possible, use a milder quenching agent like saturated ammonium chloride (NH₄Cl) solution or cold water instead of strong acids or bases.
-
Buffer the Reaction: If the reaction itself generates acidic or basic byproducts, consider adding a non-nucleophilic base (if compatible) to maintain a neutral pH.
-
Issue 3: Difficulties with Product Isolation and Purification
Q: My product is soluble in the reaction solvent, making precipitation difficult. How can I improve isolation?
A: This is a common challenge that can be addressed by altering the properties of the solvent medium post-reaction.
-
Causality: The product has high solubility in the final reaction mixture. To induce precipitation or crystallization, you need to decrease its solubility.
-
Troubleshooting Steps:
-
Add an Anti-Solvent: After the reaction is complete, slowly add a solvent in which your product is known to be insoluble (an "anti-solvent"). For a moderately polar product like this, a nonpolar solvent like hexanes or heptane is a common choice. This will decrease the overall polarity of the solvent mixture, forcing your product out of solution.
-
Solvent Swap: If feasible, remove the reaction solvent under reduced pressure (rotary evaporation) and replace it with a smaller volume of a different solvent from which the product can be more easily crystallized.
-
Cooling: Ensure you are cooling the mixture sufficiently (e.g., in an ice bath) to maximize precipitation.
-
Section 3: Data & Protocols
Table 1: Predicted Solubility Profile of this compound
This table provides a qualitative guide to the solubility of this compound based on the principles of intermolecular forces.[1] Experimental verification is always recommended.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | Capable of hydrogen bonding with the amide group, but the bulky, halogenated ring may limit high solubility.[1] |
| Polar Aprotic | Acetone, DMF, DMSO, THF | Soluble to Very Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance effectively solvate the molecule.[1] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | Weak solute-solvent interactions are insufficient to overcome the strong intermolecular forces in the solid crystal lattice.[1] |
Table 2: Guide to Solvent Selection for Key Transformations
This table provides starting recommendations for common reactions involving this compound.
| Reaction Type | Target Halogen | Recommended Solvent(s) | Key Considerations |
| Suzuki-Miyaura Coupling | C-Br | 1,4-Dioxane/Water, THF/Water | Requires a mixture to dissolve organic substrate and inorganic base. Must be degassed.[2] |
| Buchwald-Hartwig Amination | C-Br | Toluene, 1,4-Dioxane, THF | Anhydrous, polar aprotic solvents are typical. Must be thoroughly degassed. |
| Nucleophilic Aromatic Substitution (SNAr) | C-Cl | DMF, DMSO, NMP | Polar aprotic solvents are essential to activate the nucleophile.[2] |
| Amide Hydrolysis | N/A | Water, aq. HCl, aq. NaOH | Protic solvents are required. Rate is accelerated by strong acid or base.[3] |
Protocol 1: General Procedure for Assessing Compound Stability in a Selected Solvent
This protocol outlines a method to determine if this compound degrades in a specific solvent under your planned reaction conditions.
-
Objective: To quantify the stability of this compound in a given solvent over time at a specific temperature.
-
Materials:
-
This compound
-
Solvent of interest (anhydrous grade)
-
Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene or biphenyl)
-
Vials with screw caps
-
Heating block or oil bath
-
HPLC or TLC system
-
-
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound and the internal standard in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Time Zero (t=0) Sample: Immediately take an aliquot of the stock solution and analyze it by HPLC to determine the initial peak area ratio of the compound to the internal standard. This is your baseline.
-
Incubation: Place the sealed vial containing the remaining stock solution in a heating block set to your target reaction temperature.
-
Time-Point Sampling: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw a small aliquot from the vial.
-
Analysis: Analyze each time-point sample by HPLC. Monitor for two things:
-
A decrease in the peak area ratio of this compound relative to the internal standard.
-
The appearance of new peaks, which would indicate degradation products (e.g., 3-bromo-4-chlorobenzoic acid).
-
-
Data Interpretation: A stable compound will show no significant change in its peak area ratio over time. A decrease indicates degradation.
-
Caption: Workflow for assessing compound stability in a solvent.
Protocol 2: Logical Framework for Solvent Selection in Reactivity Studies
The choice of solvent depends directly on the mechanism of the desired transformation. This diagram illustrates the divergent solvent requirements for the two main pathways of aryl halide reactivity.
Caption: Divergent solvent logic for major reaction pathways.
References
Validation & Comparative
1H and 13C NMR spectral analysis of 3-Bromo-4-chlorobenzamide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-chlorobenzamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between molecular structure and spectral output, offering a comparative framework against simpler analogues to illuminate the nuanced effects of substituent patterns on the benzene ring. Our approach is grounded in established spectroscopic principles, ensuring technical accuracy and providing field-proven insights for structural elucidation.
Introduction: The Role of NMR in Structural Elucidation
This compound is a disubstituted aromatic amide. While not a blockbuster drug itself, its structural motifs are common in medicinal chemistry and materials science. Accurate and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. NMR spectroscopy stands as the gold standard for determining the precise molecular structure of organic compounds in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce connectivity, stereochemistry, and subtle electronic effects within a molecule.
This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by experimental data from structurally related compounds: Benzamide, 4-Chlorobenzamide, and 3-Bromobenzamide. This comparative methodology allows for a deeper understanding of how individual and combined substituent effects manifest in NMR spectra.
Molecular Structure and Predicted Spectral Features
The key to interpreting any NMR spectrum is to first analyze the molecule's structure for symmetry and the electronic nature of its functional groups.
Caption: Structure of this compound with key protons labeled.
Analysis of the Structure:
-
Aromatic Protons: The benzene ring has three distinct protons: H-2, H-5, and H-6. Due to the lack of symmetry, each is expected to produce a unique signal in the ¹H NMR spectrum.
-
H-2: Is ortho to the electron-withdrawing amide group. It will couple with H-6 (a four-bond, meta coupling), appearing as a narrow doublet.
-
H-6: Is ortho to the amide group and meta to the bromine atom. It will couple with H-5 (ortho coupling) and H-2 (meta coupling), likely appearing as a doublet of doublets.
-
H-5: Is ortho to the chlorine atom and meta to the amide group. It will couple with H-6 (ortho coupling), appearing as a doublet.
-
-
Amide Protons (-CONH₂): The two protons on the nitrogen are diastereotopic and may appear as two separate broad signals, or a single broad signal, due to quadrupole broadening from the ¹⁴N nucleus and potential restricted rotation around the C-N bond. Their chemical shift is highly dependent on solvent and concentration.
-
Aromatic Carbons: There are six unique aromatic carbons, as no plane of symmetry bisects the ring. An additional signal is expected for the carbonyl carbon of the amide group. Therefore, a total of seven signals are predicted in the ¹³C NMR spectrum.
Comparative Spectral Analysis: Deconstructing Substituent Effects
To accurately predict the spectrum of this compound, we will analyze the experimental data of simpler, related molecules. This allows us to observe the specific influence—or Substituent Chemical Shift (SCS)—of each functional group. All spectra are referenced in DMSO-d₆, a common solvent for amides.
¹H NMR Comparison
The following table compares the experimental chemical shifts (δ, ppm) of protons in precursor molecules to the predicted shifts for this compound.
| Compound | H-2, H-6 (ortho to -CONH₂) | H-3, H-5 (meta to -CONH₂) | H-4 (para to -CONH₂) | Amide (-NH₂) | Source |
| Benzamide | 7.92 | 7.47 | 7.53 | 8.05, 7.46 | [1] |
| 4-Chlorobenzamide | 7.94 (d) | 7.55 (d) | - | 8.11, 7.54 | [2] |
| 3-Bromobenzamide | 8.06 (t), 7.82 (d) | - | 7.72 (d), 7.43 (t) | 8.12, 7.59 | [3] |
| This compound (Predicted) | H-2: ~7.9-8.1 (d) H-6: ~7.8-8.0 (dd) | H-5: ~7.6-7.8 (d) | - | ~8.1, ~7.6 | - |
Interpretation:
-
Benzamide serves as our baseline.[1] The protons ortho to the electron-withdrawing, anisotropic carbonyl group (H-2, H-6) are the most downfield.
-
4-Chlorobenzamide demonstrates the effect of a chlorine atom para to the amide.[2] The chlorine's inductive withdrawal and resonance donation slightly modify the shifts, and the symmetry results in two distinct aromatic signals (two doublets).
-
3-Bromobenzamide shows the strong deshielding effect of the bromine atom, particularly on the ortho protons (H-2 and H-4).[3]
-
Prediction for this compound: By combining these effects, we can predict the ¹H NMR spectrum.
-
H-2: Will be strongly deshielded by the ortho amide group, appearing as a doublet due to meta coupling with H-6. Expected around δ 8.0 ppm .
-
H-6: Will be deshielded by the ortho amide group. It will be split into a doublet of doublets by H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz). Expected around δ 7.9 ppm .
-
H-5: Is ortho to the electron-withdrawing chlorine and will be significantly downfield. It will appear as a doublet due to ortho coupling with H-6. Expected around δ 7.7 ppm .
-
The two amide protons will appear as two distinct broad singlets around δ 8.1 and 7.6 ppm .
-
¹³C NMR Comparison
A similar comparative approach is used for the ¹³C NMR spectrum.
| Compound | C=O | C-1 | C-2, C-6 | C-3, C-5 | C-4 | Source |
| 3-Chlorobenzamide | 166.4 | 135.5 | 127.3, 131.5 | 130.3 | 126.3 | [4] |
| 4-Bromobenzamide | 168.3 | 132.1 | 129.1 | 132.0 | 126.9 | [5] |
| This compound (Predicted) | ~167 | ~134 | C-2: ~128 C-6: ~131 | C-3: ~124 (C-Br) C-5: ~130 | C-4: ~135 (C-Cl) | - |
Interpretation:
-
The carbonyl carbon (C=O) consistently appears in the δ 166-168 ppm range.
-
The ipso-carbons directly attached to halogens are strongly influenced. The C-Br bond (C-3) is expected around δ 124 ppm , while the C-Cl bond (C-4) will be further downfield around δ 135 ppm . The electronegativity and heavy atom effects of halogens significantly impact these shifts.[6]
-
C-1 , the carbon attached to the amide group, will be found around δ 134 ppm .
-
The remaining carbons (C-2, C-5, C-6) can be assigned based on their proximity to the various electron-withdrawing groups.
Standard Operating Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be followed. This procedure is designed to be a self-validating system, incorporating internal standards and appropriate acquisition parameters.
Caption: Standardized workflow for NMR spectral acquisition and analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the dried this compound sample.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for amides and allows for the clear observation of the N-H protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field on the deuterium signal of the DMSO-d₆.
-
Automatically tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H Spectrum Acquisition:
-
Use a standard 30-degree pulse experiment (zg30).
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 16 or 32) and a relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
-
¹³C Spectrum Acquisition:
-
Use a standard proton-decoupled pulse experiment with a 30-degree pulse (zgpg30).
-
Set the spectral width to cover the full range of carbon signals (e.g., 0-200 ppm).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Perform a Fourier transform on the Free Induction Decay (FID).
-
Phase the resulting spectrum manually.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H or the DMSO-d₆ solvent peak to δ 39.52 ppm for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a clear demonstration of the technique's power. Through a predictive analysis substantiated by experimental data from simpler molecular analogues, we have established a reliable framework for assigning the ¹H and ¹³C signals. The distinct electronic and steric effects of the amide, bromo, and chloro substituents create a unique and predictable spectral fingerprint. The comparative approach not only aids in the confident assignment of the target molecule but also serves as an instructive model for understanding fundamental principles of NMR spectroscopy. The provided standard operating protocol ensures that researchers can obtain high-fidelity data for this and other related compounds, forming a robust basis for any scientific investigation.
References
- 1. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 2. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-CHLOROBENZAMIDE(618-48-4) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. "¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solven" by Rainer Glaser, Naijun Chen et al. [scholarsmine.mst.edu]
Navigating the Halogenated Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-chlorobenzamide
The Molecular Ion: A Tale of Two Halogens
The initial and most informative peak in an EI-mass spectrum is the molecular ion (M⁺•), which represents the intact molecule having lost a single electron. For 3-Bromo-4-chlorobenzamide (C₇H₅BrClNO), the nominal molecular weight is 233 u. However, the presence of two polyisotopic halogens, bromine and chlorine, creates a distinctive isotopic cluster for the molecular ion peak.
-
Chlorine Isotopes: Chlorine exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio.
-
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.
Consequently, the molecular ion region for this compound will exhibit a characteristic pattern of four peaks:
| Ion | m/z (Nominal) | Expected Relative Abundance (Approximate) |
| [C₇H₅³⁵Cl⁷⁹Br]⁺• | 233 | 100% |
| [C₇H₅³⁷Cl⁷⁹Br]⁺• / [C₇H₅³⁵Cl⁸¹Br]⁺• | 235 | 133% (33% + 100%) |
| [C₇H₅³⁷Cl⁸¹Br]⁺• | 237 | 33% |
This complex M, M+2, M+4 pattern is a definitive signature for a compound containing one bromine and one chlorine atom. The high stability of the aromatic ring suggests that the molecular ion will be prominent in the spectrum.[1]
Primary Fragmentation Pathways: The Benzoyl Cation and Halogen Loss
Upon electron ionization, the this compound molecular ion will undergo characteristic fragmentation, driven by the stability of the resulting ions. The most probable fragmentation pathways are outlined below.
Caption: Predicted primary fragmentation pathways for this compound.
α-Cleavage of the Amide Group: The most favorable initial fragmentation is the cleavage of the C-C bond between the carbonyl group and the aromatic ring is less likely. Instead, the cleavage of the C-N bond is more probable, leading to the loss of an amino radical (•NH₂) to form the 3-bromo-4-chlorobenzoyl cation. This is a common fragmentation pattern for benzamides.
-
[M - NH₂]⁺: This will result in a prominent isotopic cluster at m/z 217, 219, and 221. The stability of this acylium ion makes this a very likely fragmentation pathway.
Loss of Halogens: The subsequent fragmentation of the benzoyl cation will involve the loss of the halogen atoms.
-
Loss of a Chlorine Radical: From the [C₇H₄BrClO]⁺ ion, the loss of a chlorine radical (Cl•) would yield the 3-bromobenzoyl cation at m/z 183 and 185 (due to the ⁷⁹Br and ⁸¹Br isotopes).
-
Loss of a Bromine Radical: Alternatively, the loss of a bromine radical (Br•) from the [C₇H₄BrClO]⁺ ion would produce the 4-chlorobenzoyl cation at m/z 139 and 141 (due to the ³⁵Cl and ³⁷Cl isotopes).
The relative abundance of the ions resulting from halogen loss will depend on the C-Br versus C-Cl bond strengths. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical might be more favorable.
Fragmentation of the Aromatic Ring: The aromatic ring itself can fragment, although this typically results in lower abundance ions.
-
Formation of the Phenyl Cation: The benzoyl cations can subsequently lose a molecule of carbon monoxide (CO) to form substituted phenyl cations. For example, the 3-bromobenzoyl cation (m/z 183/185) can lose CO to form the 3-bromophenyl cation at m/z 155/157. Similarly, the 4-chlorobenzoyl cation (m/z 139/141) can lose CO to form the 4-chlorophenyl cation at m/z 111/113.[2]
-
Loss of Halogens from the Phenyl Ring: Further fragmentation can involve the loss of the remaining halogen from these phenyl cations. For instance, the 3-bromophenyl cation could lose a bromine radical to yield the benzyne ion at m/z 76.
Comparison with Isomeric and Analogous Compounds
The fragmentation pattern of this compound can be better understood by comparing it to its isomers and simpler analogs.
Comparison with Monohalogenated Benzamides
-
4-Chlorobenzamide: The mass spectrum of 4-chlorobenzamide shows a prominent molecular ion peak at m/z 155/157.[3] The base peak is often the 4-chlorobenzoyl cation at m/z 139/141, formed by the loss of •NH₂. Subsequent loss of CO gives the 4-chlorophenyl cation at m/z 111/113.
-
2-Bromobenzamide: 2-Bromobenzamide exhibits a molecular ion at m/z 199/201.[4] Key fragments include the 2-bromobenzoyl cation at m/z 183/185 and the subsequent loss of CO to form the 2-bromophenyl cation at m/z 155/157.
The fragmentation of this compound is expected to be a composite of these behaviors, with the added complexity of competing halogen loss.
Comparison with Dihalogenated Benzamides
-
2,6-Dichlorobenzamide: This compound shows a molecular ion cluster at m/z 189/191/193. The primary fragmentation is the loss of •NH₂ to give the 2,6-dichlorobenzoyl cation at m/z 173/175/177.[5][6]
-
3,5-Dibromobenzamide: The molecular ion for this compound appears at m/z 277/279/281.[7] The dibromobenzoyl cation at m/z 261/263/265 is a major fragment.
The fragmentation of this compound will differ from these dihalogenated analogs in the non-symmetrical nature of its halogen substitution, leading to a more complex series of fragment ions due to the possibility of losing either Br• or Cl•.
Experimental Protocol for Mass Spectrometric Analysis
To acquire the mass spectrum of this compound, the following experimental setup using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Caption: Recommended GC-EI-MS workflow for the analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Data Analysis:
-
Identify the retention time of the compound.
-
Examine the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion cluster and compare its isotopic pattern to the theoretical distribution.
-
Propose structures for the major fragment ions based on their m/z values and isotopic patterns.
-
Compare the obtained fragmentation pattern with that of known related compounds from a spectral library (e.g., NIST).
-
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich in structural information. The characteristic molecular ion cluster provides unambiguous confirmation of the elemental composition. The primary fragmentation pathways, dominated by the formation of a stable benzoyl cation and subsequent, competitive losses of the halogen substituents, offer clear insights into the molecule's connectivity. By comparing this predicted pattern to the established fragmentation of its isomers and simpler analogs, researchers can confidently identify and characterize this compound in complex matrices. This guide provides a robust framework for both the prediction of the mass spectrum and the experimental methodology for its acquisition and interpretation, serving as a valuable resource for professionals in drug development and chemical analysis.
References
- 1. GCMS Section 6.9.5 [people.whitman.edu]
- 2. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dibromobenzamide | C7H5Br2NO | CID 2735937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. chemrxiv.org [chemrxiv.org]
Comparing the reactivity of 3-Bromo-4-chlorobenzamide with other halogenated benzamides
An Application Scientist's Guide to the Comparative Reactivity of 3-Bromo-4-chlorobenzamide
Introduction: The Strategic Value of Dihalogenated Benzamides in Synthesis
In the landscape of modern drug discovery and materials science, halogenated benzamides are indispensable building blocks. Their true potential is unlocked when multiple, distinct halogen atoms adorn the aromatic scaffold, offering chemists a palette of options for sequential and site-selective functionalization. This compound stands out as a particularly versatile synthon, presenting two different carbon-halogen bonds that can be selectively addressed through careful reaction planning.
This guide provides an in-depth, data-supported comparison of the reactivity of this compound against other halogenated benzamides. We will dissect the fundamental principles governing its reactivity, provide validated experimental protocols for its selective transformation, and offer a strategic framework for its application in complex molecular synthesis. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how to leverage the unique chemical behavior of this and related reagents.
Chapter 1: Foundational Principles of Aryl Halide Reactivity
To master the use of this compound, one must first grasp the dichotomy of its potential reaction pathways: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The choice of reaction dictates which halogen will participate.
The Role of the Halogen: A Tale of Two Bonds
The reactivity of an aryl halide is fundamentally governed by the nature of the carbon-halogen (C-X) bond.
-
In Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck are initiated by the oxidative addition of the aryl halide to a palladium(0) catalyst.[1][2][3] This step, which is often rate-determining, involves the cleavage of the C-X bond. The reactivity trend is directly correlated with the C-X bond dissociation energy: C-I > C-Br > C-Cl > C-F .[4][5] The weaker C-Br bond in this compound is therefore significantly more susceptible to oxidative addition than the stronger C-Cl bond.[4][6]
-
In Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[7][8] The rate-determining step is typically the initial nucleophilic attack. The reactivity is governed by the halogen's ability to stabilize the developing negative charge through its inductive (electron-withdrawing) effect. Since electronegativity follows the trend F > Cl > Br > I , the reactivity order in SNAr is often the reverse of that in cross-coupling: C-F > C-Cl > C-Br > C-I .[6] Therefore, the chlorine atom in this compound is the more reactive site for SNAr.
The Influence of the Benzamide Moiety
The amide group (-CONH₂) itself influences the ring's electronic properties. While the nitrogen's lone pair can donate into the ring via resonance (an activating effect), this is tempered by the resonance with the adjacent carbonyl group. Overall, the amide is considered a weakly activating, ortho-, para-directing group in electrophilic substitutions. In the context of the reactions discussed here, its primary role is as an electronic and steric modulator for the C-X bonds.
Chapter 2: Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The significant difference in bond strength between C-Br and C-Cl allows for exquisite chemoselectivity in palladium-catalyzed reactions. The C-Br bond can be selectively functionalized while leaving the C-Cl bond intact for subsequent transformations.[9]
Experimental Showcase: Selective Suzuki-Miyaura Coupling
This protocol demonstrates the selective coupling of an arylboronic acid at the C-Br position of this compound.
Objective: To synthesize 3-Aryl-4-chlorobenzamide via a chemoselective Suzuki-Miyaura reaction.
Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the benzamide).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, well-established catalyst for Suzuki couplings involving aryl bromides.[3] More advanced catalysts with bulky phosphine ligands could also be used, potentially at lower temperatures or loadings.[10]
-
Base: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.[3][5]
-
Solvent: The aqueous dioxane mixture is effective at dissolving both the organic and inorganic reaction components. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Diagram: Suzuki-Miyaura Catalytic Cycle for this compound
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of 3-Bromo-4-chlorobenzamide derivatives
An In-Depth Guide to the X-ray Crystallography of 3-Bromo-4-chlorobenzamide Derivatives: A Comparative Analysis for Drug Development Professionals
As Senior Application Scientists, we understand that the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, particularly in the realm of pharmaceuticals. Halogenated benzamides are a privileged scaffold in medicinal chemistry, and understanding their solid-state structure is paramount for predicting properties like solubility, stability, and receptor-binding affinity. This guide provides a comprehensive comparison of the X-ray crystallographic features of this compound, serving as a foundational model, and its hypothetical N-methyl derivative to illustrate the profound impact of subtle molecular changes on supramolecular architecture.
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages are causally linked to the ultimate success of the crystallographic analysis.
Protocol 1: Synthesis of this compound (Compound 1)
The synthesis of the parent amide is reliably achieved from its commercially available carboxylic acid precursor, 3-Bromo-4-chlorobenzoic acid, via an acyl chloride intermediate.
Step-by-Step Methodology:
-
Acyl Chloride Formation: To a solution of 3-Bromo-4-chlorobenzoic acid (1.0 eq) in toluene, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until gas evolution ceases. The solvent and excess SOCl₂ are then removed under reduced pressure to yield the crude 3-Bromo-4-chlorobenzoyl chloride.
-
Amination: The crude acyl chloride is dissolved in a minimal amount of a polar, aprotic solvent like tetrahydrofuran (THF). This solution is added dropwise to a cooled (0 °C), concentrated aqueous solution of ammonium hydroxide (NH₄OH, 5.0 eq).
-
Work-up and Purification: The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove ammonium salts, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure this compound. Purity should be confirmed by NMR spectroscopy and mass spectrometry before proceeding.
Protocol 2: Single Crystal Growth
Growing a single crystal is an exercise in controlling supersaturation. For benzamide derivatives, slow evaporation and vapor diffusion are highly effective techniques.[1]
Methodology: Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a concentration just below saturation at room temperature. The ideal solvent is one in which the compound is moderately soluble.
-
Setup: Transfer the solution to a small, clean vial. Cover the vial with parafilm and pierce it with a needle to create 1-3 small holes. This allows for slow, controlled evaporation.
-
Incubation: Place the vial in a vibration-free environment. Crystals should form over a period of several days to a week.
The overall experimental workflow from synthesis to final structural analysis is a sequential and interdependent process.
References
A Senior Application Scientist's Guide to Chlorinating Agents for Benzamide Synthesis
A Comparative Analysis for Researchers and Drug Development Professionals
The benzamide moiety is a cornerstone in medicinal chemistry, appearing in a vast spectrum of approved drugs and clinical candidates. Its synthesis, most commonly achieved by coupling a benzoic acid derivative with an amine, hinges on a critical activation step: the conversion of the carboxylic acid to a highly reactive acyl chloride. The choice of chlorinating agent for this transformation is not trivial; it profoundly influences reaction efficiency, substrate compatibility, product purity, and scalability. This guide provides an in-depth, objective comparison of three workhorse chlorinating agents—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)—grounded in mechanistic principles and practical, field-proven insights.
The Crux of the Matter: Activating the Carboxyl Group
Direct amidation between a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, often requiring harsh conditions that are incompatible with complex molecular architectures. The strategic conversion of the carboxylic acid's hydroxyl group into a better leaving group is therefore essential. Acyl chlorides represent the classical and most potent activated form, reacting readily with amines under mild conditions to form the desired amide bond. The selection of the right chlorinating agent is a decision guided by the substrate's sensitivity, the required purity of the final product, and practical considerations of cost and safety.
The Contenders: A Mechanistic and Practical Breakdown
Thionyl Chloride (SOCl₂): The Economical Workhorse
Thionyl chloride is arguably the most common and cost-effective reagent for preparing acyl chlorides.[1][2] A key advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation by driving the reaction equilibrium forward and allowing for their easy removal.[3]
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the carboxylic acid onto the sulfur atom of SOCl₂, forming an intermediate alkyl chlorosulfite. This is followed by an intramolecular nucleophilic substitution (SNi mechanism), where the chloride attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases.[4]
Caption: Experimental workflow for benzoyl chloride synthesis using SOCl₂.
Field Insights:
-
Advantages: Low cost makes it ideal for large-scale synthesis of robust molecules. The gaseous byproducts make purification straightforward.[2][3]
-
Disadvantages: Often requires heating, which can be detrimental to sensitive or chiral substrates.[1] The generation of corrosive HCl and toxic SO₂ gas necessitates an efficient fume hood and gas trap.[5][6][7][8] It is a highly reactive and corrosive substance.[5][7]
Oxalyl Chloride ((COCl)₂): The High-Purity, Mild Alternative
For substrates bearing sensitive functional groups or stereocenters, oxalyl chloride is frequently the superior choice.[1][9] It allows for the conversion to be performed under much milder conditions, often at room temperature or below, minimizing side reactions and preserving molecular integrity.
Mechanism of Action: The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form an electrophilic iminium salt known as the Vilsmeier reagent.[10][11][12][13] The carboxylic acid attacks this highly reactive species, which then collapses to generate the acyl chloride. The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, ensuring a very clean reaction profile and simple work-up.[14]
Caption: Experimental workflow for benzoyl chloride synthesis using (COCl)₂.
Field Insights:
-
Advantages: Mild reaction conditions preserve sensitive functional groups and stereochemistry.[1][9][15] Gaseous byproducts lead to high-purity crude products that can often be used without further purification.[14][15]
-
Disadvantages: Significantly more expensive than SOCl₂. Oxalyl chloride itself is highly toxic and corrosive, and the CO byproduct is a potent, odorless poison, demanding rigorous safety protocols.[16][17][18][19]
Phosphorus Pentachloride (PCl₅): The Power Player
Phosphorus pentachloride is a highly reactive solid chlorinating agent, often employed when other reagents fail, particularly with sterically hindered or electron-deficient carboxylic acids.[4][20]
Mechanism of Action: The reaction involves the attack of the carboxylic acid's hydroxyl group on the phosphorus atom, displacing a chloride ion. This is followed by the attack of the chloride ion on the activated carbonyl carbon. The reaction is driven forward by the formation of the stable byproduct phosphoryl chloride (POCl₃) and HCl.[3][4][21][22]
Caption: Simplified reaction pathway for PCl₅-mediated chlorination.
Field Insights:
-
Advantages: High reactivity makes it effective for challenging substrates where milder reagents are sluggish.
-
Disadvantages: PCl₅ is a solid, which can sometimes complicate handling and stoichiometry. The major byproduct, phosphoryl chloride (POCl₃), is a high-boiling liquid (B.P. 105.8 °C), which must be separated from the desired acyl chloride by careful fractional distillation, complicating the purification process.[3][20]
Head-to-Head: Performance Comparison
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Reaction Conditions | Typically requires reflux (heating)[1] | Mild (0 °C to Room Temp)[9][15] | Often exothermic, requires cooling then RT |
| Byproducts | SO₂(g), HCl(g)[3] | CO(g), CO₂(g), HCl(g)[14] | POCl₃(l), HCl(g)[3][22] |
| Work-up Simplicity | High (gaseous byproducts) | Very High (gaseous byproducts) | Low (liquid byproduct requires distillation) |
| Substrate Scope | Good for robust substrates | Excellent for sensitive/chiral substrates[1] | Excellent for unreactive substrates[20] |
| Relative Cost | Low | High | Moderate |
| Primary Safety Hazard | Corrosive, toxic gases (SO₂, HCl)[5][8] | Highly toxic reagent and CO gas[16][18] | Corrosive solid, difficult-to-handle byproduct |
Validated Experimental Protocols
Safety Precaution: These reactions must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][23] All reagents are corrosive and/or toxic.
Protocol 1: Synthesis of Benzoyl Chloride using Thionyl Chloride
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a bubbler leading to a beaker of NaOH solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.
-
Reagents: To the flask, add benzoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (approx. 2.0 eq), either neat or in an inert solvent like toluene.
-
Reaction: Slowly heat the mixture to reflux (approx. 80-90 °C) and maintain for 1-2 hours, or until gas evolution ceases and the mixture becomes a clear solution.
-
Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).
-
Purification: The crude benzoyl chloride is purified by fractional distillation under reduced pressure to yield a colorless liquid.[24]
Protocol 2: Synthesis of Benzoyl Chloride using Oxalyl Chloride
-
Setup: Equip a dry round-bottom flask with a magnetic stirrer and an addition funnel under an inert atmosphere.
-
Reagents: Dissolve benzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DCM). Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid).
-
Reaction: Cool the solution in an ice bath (0 °C). Add oxalyl chloride (approx. 1.2 eq) dropwise from the addition funnel. Vigorous but controlled gas evolution will occur.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The resulting crude benzoyl chloride is often of sufficient purity (>95%) to be used directly in the next step without distillation.
From Acyl Chloride to Benzamide: The Final Step
Once the benzoyl chloride is prepared, it can be readily converted to the target benzamide. This is typically achieved through a Schotten-Baumann reaction.[25] The crude or purified benzoyl chloride is dissolved in an inert solvent and slowly added to a stirred, cooled solution of the desired amine (e.g., aqueous ammonia for primary benzamide) and a base like sodium hydroxide or pyridine to neutralize the HCl byproduct.[26][27][28]
Caption: The two-stage pathway from benzoic acid to the final benzamide product.
Final Recommendations
The optimal chlorinating agent is dictated by the specific demands of the synthesis:
-
For Drug Discovery & Development: Where substrate complexity is high and material is precious, oxalyl chloride is the reagent of choice. Its mild conditions, high efficiency, and the exceptional purity of the crude product justify its high cost and stringent handling requirements.
-
For Large-Scale/Process Chemistry: For robust, simple aromatic acids, thionyl chloride offers an unbeatable combination of low cost and straightforward work-up, making it the preferred industrial method.
-
For Resistant Substrates: When dealing with sterically hindered or electronically deactivated carboxylic acids that are recalcitrant to other methods, phosphorus pentachloride serves as a powerful, albeit less convenient, alternative.
Ultimately, a deep understanding of these reagents' reactivity, benefits, and drawbacks empowers the modern chemist to design and execute robust, efficient, and safe syntheses of vital benzamide-containing molecules.
References
- 1. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 5. nj.gov [nj.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. lanxess.com [lanxess.com]
- 8. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 15. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Is oxalyl chloride toxic?_Chemicalbook [chemicalbook.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. westliberty.edu [westliberty.edu]
- 20. benchchem.com [benchchem.com]
- 21. chemtube3d.com [chemtube3d.com]
- 22. quora.com [quora.com]
- 23. drexel.edu [drexel.edu]
- 24. prepchem.com [prepchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 27. globalconference.info [globalconference.info]
- 28. Benzamide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of 3-Bromo-4-chlorobenzamide and Its Analogs
Introduction: The Versatile Benzamide Scaffold and the Influence of Halogenation
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents. The versatility of this simple aromatic amide allows for extensive functionalization, leading to a broad spectrum of biological activities. The introduction of halogen atoms, such as bromine and chlorine, onto the benzene ring is a well-established strategy to modulate the physicochemical properties of the parent molecule. These substitutions can significantly alter lipophilicity, electronic distribution, and metabolic stability, thereby influencing enzyme inhibition, receptor binding, and cell permeability.[1][2] This guide provides a comparative analysis of the biological activities of 3-Bromo-4-chlorobenzamide and its structurally related analogs, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide experimental context for their evaluation.
Antimicrobial Activity: A Tale of Two Halogens
The presence of both bromine and chlorine on the benzamide ring suggests a potential for potent antimicrobial effects. Halogenated compounds have long been recognized for their antimicrobial properties.[2][3] Studies on various substituted benzamides have demonstrated that the nature and position of the halogen substituents are critical for activity.
For instance, a series of 3- and 4-bromo benzohydrazide derivatives were synthesized and screened for their antimicrobial potential.[4] One of the most potent compounds in this series, compound 12 , exhibited a pMICam (a measure of antimicrobial activity) of 1.67 μM/ml.[4] This highlights the significant contribution of the bromo-substituted benzoyl moiety to the antimicrobial effect. While direct comparisons are limited, studies on isosteric active chlorine and bromine compounds have shown that bromine compounds can exhibit superior bactericidal activity in the absence of organic load, though this can be reversed in protein-rich environments.[5]
The antimicrobial efficacy of halogenated benzamides is often attributed to their ability to disrupt essential cellular processes in microbes. For example, some analogs are thought to interfere with lipid biosynthesis.[6] The combination of a bromine atom at the 3-position and a chlorine atom at the 4-position in this compound likely creates a unique electronic and steric profile that could enhance its interaction with microbial targets.
Anticancer Potential: Targeting Proliferative Pathways
The benzamide scaffold is a privileged structure in the design of anticancer agents.[1][7] Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The specific substitution pattern of halogens plays a crucial role in this activity.
A study on 3/4-bromo benzohydrazides revealed that compound 22 was a potent anticancer agent with an IC50 of 1.20 μM, which was more potent than the standard drugs tetrandrine (IC50 = 1.53 µM) and 5-fluorouracil (IC50 = 4.6 µM).[4] In another example, N-(4-bromophenyl)-4-chlorobenzamide derivatives have been noted for their ability to inhibit the proliferation of breast cancer (MCF-7) cells.[6][7] The presence of the 4-bromophenyl group was highlighted as being essential for these anticancer effects.[6]
The mechanisms underlying the anticancer activity of these compounds are multifaceted. Some derivatives are known to inhibit tubulin polymerization, a critical process for cell division.[7] Others may function as inhibitors of enzymes crucial for cancer cell survival, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8] A spirocyclic 3-bromo-4,5-dihydroisoxazole derivative was identified as a potent covalent inhibitor of human GAPDH, leading to reduced growth in pancreatic cancer cell lines.[8] This suggests that the bromo-substituted core can be a key pharmacophore for targeting cancer cell metabolism.
Enzyme Inhibition: A Key Mechanism of Action
Many of the biological activities of this compound and its analogs can be attributed to their ability to inhibit specific enzymes. The benzamide moiety can mimic the peptide bond and interact with the active sites of various enzymes.
Substituted benzamides have been investigated as inhibitors of a range of enzymes, including:
-
Serine Proteases: Benzamidine derivatives, which are structurally related to benzamides, have been shown to inhibit human serine proteases like trypsin, thrombin, and plasmin.[9] The inhibitory activity was found to be dependent on the hydrophobicity and electronic properties of the substituents.[9]
-
Histone Deacetylases (HDACs): Benzamide derivatives are a known class of HDAC inhibitors, which are important targets in cancer therapy.[10] The benzamide ring interacts with the enzyme's active site, and substitutions on the ring can enhance potency and selectivity.[10]
-
Redox Enzymes: Substituted hydroxamic acids, which share structural similarities with benzamides, can inhibit redox enzymes like mushroom tyrosinase and horseradish peroxidase.[11] The inhibition is often competitive with respect to the reducing substrate.[11]
-
Nucleoside Triphosphate Diphosphohydrolases (NTPDases): Benzamide sulfonamide analogs, including those with a 4-bromophenyl group, have demonstrated potent inhibition of human NTPDases, which are involved in purinergic signaling and have implications in thrombosis, inflammation, and cancer.[12]
The 3-bromo and 4-chloro substitutions on the benzamide ring can influence the binding affinity and inhibitory potency of these molecules towards their target enzymes through a combination of steric and electronic effects.
Other Notable Biological Activities
Beyond their antimicrobial, anticancer, and enzyme-inhibiting properties, substituted benzamides have been explored for other therapeutic applications. Notably, they have been extensively studied as potential antipsychotic agents due to their ability to act as antagonists at dopamine D2 and serotonin 5-HT2 receptors, and as agonists at 5-HT1a receptors.[13][14] The specific substitution patterns on the benzamide ring are crucial for achieving the desired pharmacological profile for these neuroleptic agents.[13]
Comparative Analysis and Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.
Key SAR insights include:
-
Halogen Identity and Position: The type of halogen (Br vs. Cl) and its position are critical. In some cases, bromine substitution leads to higher potency compared to chlorine, which may be attributed to its greater size and polarizability, potentially leading to stronger interactions with the target.[15][16] The combination of 3-bromo and 4-chloro substitution creates a distinct electronic environment that can enhance activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can significantly impact activity. Electron-withdrawing groups, like halogens, can influence the acidity of the amide proton and the overall electronic character of the molecule, affecting its binding to biological targets.[17]
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, an optimal level of lipophilicity is often required to balance solubility and permeability.
-
Substituents on the Amide Nitrogen: Modifications on the amide nitrogen, such as the addition of substituted phenyl rings or other heterocyclic moieties, can dramatically alter the biological activity profile, as seen in the examples of N-(4-bromophenyl)-4-chlorobenzamide and benzohydrazide derivatives.[4][6]
Quantitative Data Summary
| Compound/Analog Class | Biological Activity | Target/Assay | Quantitative Data | Reference |
| 3/4-bromo benzohydrazide (Compound 22) | Anticancer | HCT116 cells | IC50 = 1.20 µM | [4] |
| 3/4-bromo benzohydrazide (Compound 12) | Antimicrobial | - | pMICam = 1.67 µM/ml | [4] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Anticancer | MCF-7 cells | IC50 = 38.0 µM | [7] |
| Halogen-substituted benzaldehyde thiosemicarbazones | Corrosion Inhibition | Mild Steel in HCl | Inhibition Efficiency: Br-BT > Cl-BT > F-BT | [15][16] |
| Benzamide derivatives | Antipsychotic | Dopamine D2 and Serotonin 5-HT1a/5-HT2A receptors | Varies (Ki values) | [13][14] |
Experimental Protocols
MTT Assay for Cell Viability (Anticancer Screening)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Antimicrobial Screening)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizations
Caption: General workflow for SAR studies of benzamide analogues.
Caption: Hypothetical pathway for apoptosis induction by a benzamide analog.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 11. Studies on the mechanism of inhibition of redox enzymes by substituted hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 3-Bromo-4-chlorobenzamide in Reaction Mixtures
In the landscape of pharmaceutical and chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) within a reaction mixture is paramount for process optimization, yield determination, and quality control. 3-Bromo-4-chlorobenzamide, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its halogenated structure and potential for co-elution with structurally similar impurities. This guide provides an in-depth comparison of three powerful analytical techniques for the quantitative analysis of this compound in a reaction matrix: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Imperative: Why Accurate Quantification Matters
The synthesis of this compound can involve multiple steps and reagents, leading to a complex reaction mixture containing the desired product, unreacted starting materials, intermediates, and by-products. Accurate and precise quantification of this compound is crucial for:
-
Reaction Kinetics and Optimization: Understanding the rate of formation of the product and the consumption of reactants allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
-
Yield Calculation: Precise measurement of the analyte in the reaction mixture provides an accurate determination of the reaction yield without the need for isolation, which can be time-consuming and may lead to product loss.
-
Impurity Profiling: Quantifying the levels of impurities is a critical aspect of drug development and is required by regulatory agencies to ensure the safety and efficacy of the final product.[1][2]
-
Process Control: In a manufacturing setting, real-time or near-real-time analysis can be used to monitor the progress of a reaction and ensure it proceeds to completion, preventing batch failures.
This guide will delve into the practical application and comparative performance of HPLC, GC-MS, and qNMR for this specific analytical challenge, providing the necessary insights for researchers and drug development professionals to select the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds, particularly non-volatile and thermally labile molecules.[3][4][5][6] For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
The Rationale Behind the HPLC Method
The choice of a reversed-phase C18 column is based on the non-polar nature of this compound, which will be well-retained and separated from more polar impurities.[7] A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer provides the necessary polarity gradient to elute the analyte and other components of the reaction mixture at different retention times. UV detection is suitable as the benzamide moiety contains a chromophore that absorbs in the UV region.
Experimental Workflow for HPLC Analysis
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Why Use HPLC Instead of GC? [monadlabtech.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. specificpolymers.com [specificpolymers.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
